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  • Product: 1-(4-methoxyphenyl)-2-phenyl-1H-indole
  • CAS: 52351-44-7

Core Science & Biosynthesis

Foundational

Technical Guide: Comprehensive Structural Analysis of 1-(4-methoxyphenyl)-2-phenyl-1H-indole

Introduction The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The functionalization of the indole ring at the N-1 and C-2 positions, as seen in 1-(4-methoxyphenyl)-2-phenyl-1H-indole, creates a class of molecules with diverse therapeutic potential, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[2] A rigorous and unambiguous determination of the molecular structure is the foundational step in any drug discovery or materials development pipeline, ensuring that all subsequent biological and physical data are correctly attributed.

This guide provides an in-depth, multi-technique approach to the complete structural elucidation of 1-(4-methoxyphenyl)-2-phenyl-1H-indole. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the underlying scientific rationale for each analytical choice and to construct a self-validating workflow. We will explore the synthesis of the target molecule and then apply a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to build a cohesive and irrefutable structural model.

Contextual Framework: Synthesis of the Target Compound

Before any analysis can be performed, the molecule must be synthesized. The choice of synthetic route provides the first piece of evidence for the expected structure. The synthesis of N-arylindoles can be broadly approached via classical methods or modern cross-coupling strategies.

Synthetic Pathways

Two highly reliable methods for constructing the 1,2-disubstituted indole core are the Fischer Indole Synthesis and the Buchwald-Hartwig Amination.

  • Fischer Indole Synthesis : This classical method involves the acid-catalyzed reaction of an appropriate arylhydrazine with a ketone.[3][4] For the target molecule, this would involve the reaction of 1-(4-methoxyphenyl)hydrazine with 2-phenylacetaldehyde or a derivative thereof. The reaction proceeds through a hydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement to form the indole ring.[6] While robust, this method can sometimes lack regioselectivity with unsymmetrical ketones.[4]

  • Buchwald-Hartwig Amination : This modern, palladium-catalyzed cross-coupling reaction offers a more modular and often milder route.[7][8] A typical approach would involve the N-arylation of 2-phenylindole with a 4-methoxy-substituted aryl halide (e.g., 4-bromoanisole). This method is highly valued for its broad substrate scope and functional group tolerance, often providing higher yields and cleaner reactions than traditional methods.[9][10]

The specific pathway chosen by the synthetic chemist provides a strong hypothesis for the final structure, which we will then systematically confirm.

General Synthesis Protocol (Buchwald-Hartwig Example)

The following protocol is an example of a robust method for synthesizing the title compound, establishing the basis for our analytical investigation.

Protocol: Palladium-Catalyzed N-Arylation of 2-Phenylindole

  • To an oven-dried Schlenk flask, add 2-phenylindole (1.0 equiv.), 4-bromoanisole (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield 1-(4-methoxyphenyl)-2-phenyl-1H-indole.

This synthetic product is now ready for rigorous structural analysis.

Core Structural Elucidation: A Multi-Spectroscopic Approach

No single technique provides a complete structural picture. True analytical integrity is achieved by weaving together complementary data from NMR, MS, and IR spectroscopy.

Caption: Overall workflow for the synthesis and structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in an organic molecule. We will primarily use ¹H and ¹³C NMR.

2.1.1. Rationale and Causality

¹H NMR provides information on the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration). ¹³C NMR complements this by showing the number of unique carbon atoms and their chemical environments. For a molecule like 1-(4-methoxyphenyl)-2-phenyl-1H-indole, with multiple distinct aromatic regions, NMR is indispensable for confirming the substitution pattern.

2.1.2. Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is highly dependent on sample preparation.[11]

  • Weigh 5-15 mg of the purified compound into a clean, dry vial.[12][13]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample completely without having signals that obscure important regions of the spectrum.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

  • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[13] Avoid transferring any solid particulates.

  • The optimal sample height in the tube should be approximately 4-5 cm.[11]

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.[14]

2.1.3. Predicted ¹H NMR Data and Interpretation

The structure contains 17 protons in distinct chemical environments. The aromatic region (approx. 6.5-8.0 ppm) will be complex, but predictable patterns emerge.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~ 7.70d1HH-7Doublet, coupled to H-6. Deshielded by proximity to the indole nitrogen and ring current effects.
~ 7.50m2HPhenyl H-2', H-6'Multiplet, ortho-protons on the C2-phenyl ring.
~ 7.40m3HPhenyl H-3', H-4', H-5'Multiplet, meta- and para-protons on the C2-phenyl ring.
~ 7.25d2HMethoxy-phenyl H-2'', H-6''Doublet (AA'BB' system), ortho to the indole nitrogen linkage.
~ 7.15 - 7.20m2HH-4, H-5Overlapping multiplets from the indole core.
~ 6.95d2HMethoxy-phenyl H-3'', H-5''Doublet (AA'BB' system), ortho to the methoxy group. Shielded by the electron-donating OMe group.
~ 6.65s1HH-3Singlet, characteristic of the C3-proton in 2-substituted indoles.
3.85s3H-OCH₃Sharp singlet, characteristic of a methoxy group.

Note: Chemical shifts are estimations based on analogous structures and general principles.[15][16][17] Multiplicity: s = singlet, d = doublet, m = multiplet.

Caption: Structure of 1-(4-methoxyphenyl)-2-phenyl-1H-indole with key proton environments.

2.1.4. Predicted ¹³C NMR Data and Interpretation

The molecule has 21 carbon atoms. Due to symmetry in the para-substituted rings, we expect to see 17 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Proposed AssignmentRationale
~ 159.0C-4''Quaternary carbon attached to the electron-donating OMe group, highly shielded.
~ 141.0C-2Quaternary carbon of the indole ring, deshielded by attachment to nitrogen and the phenyl group.
~ 137.5C-7aQuaternary carbon at the indole ring fusion.
~ 133.0C-1'Quaternary carbon of the C2-phenyl ring attached to the indole.
~ 131.0C-1''Quaternary carbon of the N-phenyl ring attached to the indole nitrogen.
~ 129.0 - 128.0C-2', C-6', C-3', C-5', C-4'Carbons of the C2-phenyl ring.
~ 128.5C-3aQuaternary carbon at the indole ring fusion.
~ 127.0C-2'', C-6''Carbons ortho to the indole nitrogen linkage.
~ 122.0 - 120.0C-4, C-5, C-6Carbons of the indole benzo-fused ring.
~ 115.0C-3'', C-5''Carbons ortho to the OMe group, shielded.
~ 110.0C-7Carbon of the indole benzo-fused ring.
~ 103.0C-3Carbon at position 3 of the indole ring, typically upfield.
~ 55.5-OCH₃Characteristic chemical shift for a methoxy carbon.

Note: These are predicted values. 2D NMR techniques like HSQC and HMBC would be required for definitive assignment.[18][19][20][21]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, corroborates the connectivity of the molecular structure.

2.2.1. Rationale and Causality

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically <5 ppm error), allowing for the unambiguous determination of the molecular formula. Electron Ionization (EI) MS will cause the molecule to fragment in a predictable way, providing a "fingerprint" that supports the proposed structure.[22][23]

2.2.2. Experimental Protocol: HRMS (ESI)
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample directly into the Electrospray Ionization (ESI) source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Acquire the spectrum in positive ion mode. The molecule is expected to form a protonated molecular ion [M+H]⁺.

2.2.3. Predicted Data and Interpretation
  • Molecular Formula : C₂₁H₁₇NO

  • Exact Mass : 299.1310

  • Expected HRMS (ESI+) ion : [M+H]⁺ = 300.1383

Table 3: Predicted Mass Spectrometry Fragmentation

m/z ValueProposed FragmentRationale
299[C₂₁H₁₇NO]⁺˙Molecular ion (M⁺˙) peak in EI-MS.
284[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
192[M - C₇H₇O]⁺Cleavage of the N-C bond, losing the methoxyphenyl group. Fragment corresponds to [2-phenylindole]⁺.
165[C₁₃H₉]⁺Loss of HCN from the 2-phenylindole fragment.
107[C₇H₇O]⁺The 4-methoxyphenyl cation.
77[C₆H₅]⁺Phenyl cation.

The fragmentation pattern provides a puzzle-piece validation of the constituent parts of the molecule: the 2-phenylindole core and the N-(4-methoxyphenyl) substituent.[1][24]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their vibrational frequencies.

2.3.1. Rationale and Causality

Each type of bond (e.g., C-H, C=C, C-O) vibrates at a characteristic frequency when it absorbs infrared radiation.[25][26] For our target molecule, IR can quickly confirm the presence of aromatic C-H bonds, the C-O ether linkage, and the overall aromatic nature of the scaffold, while importantly confirming the absence of an N-H bond, which would be present in the 2-phenylindole starting material.[27][28]

2.3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

2.3.3. Predicted Data and Interpretation

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3100-3000C-H StretchAromaticConfirms the presence of sp² C-H bonds on the aromatic rings.
2960-2850C-H Stretch-OCH₃Confirms the presence of the sp³ C-H bonds of the methyl group.
~1610, ~1510, ~1460C=C StretchAromatic RingCharacteristic "skeletal" vibrations of the indole and phenyl rings.
~1250C-O StretchAryl EtherStrong, characteristic stretch confirming the C-O-C ether linkage.
~830C-H Bendp-disubstituted ringOut-of-plane bending confirms the 1,4-disubstitution pattern on the methoxyphenyl ring.
Absence ~3400N-H StretchIndole N-HThe absence of a peak in this region is critical evidence for successful N-arylation.

Conclusion: A Unified Structural Assignment

By integrating the data from these orthogonal analytical techniques, we can assign the structure of 1-(4-methoxyphenyl)-2-phenyl-1H-indole with a high degree of confidence.

  • Synthesis provides the foundational hypothesis for the molecule's identity.

  • Mass Spectrometry confirms the precise molecular formula (C₂₁H₁₇NO) and shows fragmentation consistent with the proposed connectivity.

  • IR Spectroscopy verifies the presence of the key functional groups (aromatic rings, aryl ether) and, crucially, confirms the absence of the N-H starting material.

  • NMR Spectroscopy provides the definitive proof of structure, detailing the exact proton and carbon framework, confirming the 1,2-disubstitution of the indole core and the 1,4-disubstitution of the N-aryl ring.

This systematic, evidence-based workflow ensures the scientific integrity of the structural assignment, a critical prerequisite for any further research or development involving this promising class of compounds.

References

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  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

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  • Salunke, V. S., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Revista de Chimie, 63(11), 1130-1133. Retrieved February 19, 2026, from [Link]

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  • Frydman, L., Scherf, T., & Shrot, Y. (2002). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. Journal of the American Chemical Society, 124(37), 11114-11126. Retrieved February 19, 2026, from [Link]

  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved February 19, 2026, from [Link]

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  • Al-Warhi, T., Hagar, M., Al-Majid, A. M., Barakat, A., & Ali, M. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank, 2022(2), M1401. Retrieved February 19, 2026, from [Link]

  • How to Interpret Mass Spectrum Fragmentation Patterns. (n.d.). HSC Chemistry & Physics. Retrieved February 19, 2026, from [Link]

  • Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron Transfer in DNA Photolyase. Montclair State University Digital Commons. Retrieved February 19, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 19, 2026, from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved February 19, 2026, from [Link]

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  • Ghasemi, E., & Moghaddam, F. M. (2023). Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran. Journal of Medicinal and Chemical Sciences, 6(4), 844-850. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

The Enduring Scaffold: A Technical Guide to N-Aryl Indole Derivatives and Their Expanding Applications

Abstract The N-aryl indole scaffold, a privileged structural motif in medicinal chemistry and materials science, continues to be a focal point of intensive research. This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-aryl indole scaffold, a privileged structural motif in medicinal chemistry and materials science, continues to be a focal point of intensive research. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and diverse applications of N-aryl indole derivatives. We will delve into the causality behind synthetic choices, from classical Ullmann condensations to modern palladium-catalyzed cross-coupling reactions. Furthermore, this guide will illuminate the vast therapeutic potential of these compounds, exploring their roles as anticancer, antipsychotic, antiviral, and anti-inflammatory agents, and their emerging applications in materials science. Detailed experimental protocols and mechanistic diagrams are provided to bridge theory with practice, offering a robust resource for the scientific community.

The N-Aryl Indole Core: A Privileged Structure

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene and a pyrrole ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules of biological importance.[1][2] The fusion of these two rings creates a unique electronic environment, rendering the indole scaffold a versatile building block in drug discovery. When an aryl group is attached to the nitrogen atom of the indole ring, an N-aryl indole is formed. This substitution significantly influences the molecule's steric and electronic properties, often enhancing its biological activity and metabolic stability.[3][4]

The significance of the N-aryl indole moiety is underscored by its presence in marketed drugs such as the antipsychotic Sertindole .[3][5] This has spurred extensive research into novel synthetic methodologies and the exploration of new therapeutic applications for this class of compounds.

Synthetic Strategies for N-Aryl Indole Derivatives

The construction of the N-aryl indole core has been a subject of considerable synthetic exploration. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.

Transition-Metal-Catalyzed N-Arylation

Transition-metal catalysis has revolutionized the synthesis of N-aryl indoles, offering milder reaction conditions and broader substrate scope compared to classical methods.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most powerful and widely used methods for C-N bond formation.[3][4] It involves the cross-coupling of an indole with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the reaction's efficiency and can be tuned to accommodate a wide range of substrates.

  • Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for N-arylation that has seen a resurgence with the development of improved catalytic systems.[4][6] Modern protocols often employ copper(I) salts with various ligands, such as diamines, to facilitate the coupling at lower temperatures.[6]

  • Nickel-Catalyzed N-Arylation: Nickel catalysis has emerged as a cost-effective alternative to palladium for N-arylation reactions.[3] Nickel catalysts can effectively couple indoles with a variety of aryl electrophiles.

Transition-Metal-Free N-Arylation

While transition-metal-catalyzed methods are prevalent, transition-metal-free approaches offer advantages in terms of cost and potential metal contamination in the final product. These methods often rely on nucleophilic aromatic substitution (SNAr) reactions, where an electron-deficient aryl halide reacts with the indole anion.[3]

One-Pot and Multicomponent Reactions

To enhance synthetic efficiency, one-pot and multicomponent strategies have been developed. For instance, a microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been reported, which combines a Fischer indolization with a copper(I)-catalyzed N-arylation.[4] This approach is rapid, operationally simple, and utilizes readily available starting materials.[4]

Table 1: Comparison of Key Synthetic Methodologies for N-Aryl Indoles

MethodologyCatalyst/ReagentsAdvantagesDisadvantages
Buchwald-Hartwig Amination Palladium catalyst, Ligands (e.g., phosphines), BaseBroad substrate scope, High functional group tolerance, Mild reaction conditionsHigh cost of palladium and ligands, Potential for metal contamination
Ullmann Condensation Copper catalyst (e.g., CuI, Cu2O), Ligands (optional), BaseInexpensive catalyst, Simple setupOften requires higher temperatures, Can have limited substrate scope
Nickel-Catalyzed N-Arylation Nickel catalyst, Ligands, BaseCost-effective alternative to palladiumCan be sensitive to air and moisture, Ligand optimization may be required
Transition-Metal-Free (SNAr) Strong base, Electron-deficient aryl halideAvoids metal contamination, Low costLimited to electron-deficient aryl halides, May require harsh conditions
One-Pot Fischer Indolization/N-Arylation Acid catalyst (for indolization), Copper catalyst, BaseHigh efficiency (time and resource), Readily available starting materialsSubstrate scope may be limited by the Fischer indolization step

Applications in Medicinal Chemistry

The structural and electronic versatility of N-aryl indoles has positioned them as a "privileged scaffold" in drug design, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][4]

Anticancer Activity

Many N-aryl indole derivatives have demonstrated potent anticancer properties through various mechanisms of action.[2][7] Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[7] Others have been shown to inhibit protein kinases, which are crucial for cancer cell signaling and proliferation. The ability to modify the aryl and indole rings allows for the fine-tuning of activity against specific cancer cell lines.[2]

Antipsychotic and Neurological Applications

As exemplified by Sertindole, N-aryl indoles are valuable scaffolds for the development of antipsychotic agents.[5] Their mechanism of action often involves the modulation of dopamine and serotonin receptors in the central nervous system.[7] The indole core can mimic the structure of endogenous neurotransmitters like serotonin, allowing for high-affinity binding to their receptors.[7]

Recently, a novel class of N-aryl indoles has been identified as potent inhibitors of the NaV1.7 sodium channel, a promising target for the treatment of chronic pain.[8]

Antiviral and Antimicrobial Activity

N-aryl indole derivatives have shown promise as antiviral and antimicrobial agents.[3][9] For instance, Umifenovir (Arbidol), an indole derivative, is an antiviral drug used against influenza.[3] The N-aryl substitution can enhance the lipophilicity of the molecule, facilitating its penetration into viral envelopes or bacterial cell membranes. Research is ongoing to develop N-aryl indoles with activity against a range of pathogens, including drug-resistant strains of bacteria and viruses like HIV and HCV.[9][10]

Anti-inflammatory Properties

The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1] N-aryl indole derivatives have been investigated for their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. Their anti-inflammatory effects make them potential candidates for the treatment of chronic inflammatory diseases.

Applications in Materials Science

Beyond their medicinal applications, N-aryl indoles are finding use in the field of materials science.[5] Their conjugated π-system and tunable electronic properties make them suitable for applications in organic electronics. They have been investigated as components of:

  • Dye-Sensitized Solar Cells (DSSCs): N-aryl indoles can act as organic dyes that absorb light and inject electrons into a semiconductor material.[5]

  • Organic Light-Emitting Diodes (OLEDs): Their electroluminescent properties are being explored for use in display and lighting technologies.[5]

  • Oxygen Sensors: Certain N-aryl indole derivatives exhibit changes in their photophysical properties in the presence of oxygen, enabling their use as sensing materials.[5]

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of an N-aryl indole derivative via a copper-catalyzed N-arylation reaction.

Synthesis of 1-(4-methoxyphenyl)-1H-indole

Materials:

  • Indole (1.0 mmol, 117 mg)

  • 4-Iodoanisole (1.2 mmol, 281 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 mmol, 28 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add indole, 4-iodoanisole, CuI, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and trans-N,N'-dimethyl-1,2-cyclohexanediamine via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this reaction is typically high, and the protocol is robust and reproducible.

Visualization of a Key Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be targeted by N-aryl indole derivatives with anticancer activity, specifically focusing on the inhibition of a receptor tyrosine kinase (RTK) pathway.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds NArylIndole N-Aryl Indole Inhibitor NArylIndole->RTK Inhibits

Caption: N-Aryl Indole Inhibition of RTK Signaling.

Conclusion and Future Outlook

N-aryl indole derivatives represent a remarkably versatile and enduring scaffold in chemical and pharmaceutical research. The continuous development of novel and efficient synthetic methodologies provides access to an ever-expanding chemical space of these compounds. Their proven and potential applications in treating a wide array of diseases, from cancer to chronic pain, ensure that they will remain a focal point of drug discovery programs. Furthermore, their emerging role in materials science opens up new avenues for the development of advanced organic electronic devices. Future research will likely focus on the development of more sustainable synthetic methods, the elucidation of novel biological targets, and the design of N-aryl indoles with enhanced potency, selectivity, and pharmacokinetic properties.

References

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  • Impactfactor. (2022). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor. [Link]

  • Chinese Chemical Society. (2024). Atroposelective Synthesis of 3-Aryl-Indoles Through a One-Pot 2,3-Difunctionalization of Simple Indoles. CCS Chemistry. [Link]

  • ACS Publications. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. [Link]

  • Royal Society of Chemistry. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2023). N-Aryl Indoles as a Novel Class of Potent NaV1.7 Inhibitors. PMC. [Link]

  • National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • ACS Publications. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • Unknown. (2022).
  • Unknown. (2021).
  • National Center for Biotechnology Information. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PMC. [Link]

  • Semantic Scholar. (2021). Recent Progress Concerning the N-Arylation of Indoles. Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced In Vitro Anti-Inflammatory Profiling of Indole Derivatives

Application Note & Protocol Guide Introduction: The Indole Scaffold in Inflammation Indole derivatives represent a privileged structure in medicinal chemistry, forming the core of potent anti-inflammatory agents like Ind...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Indole Scaffold in Inflammation

Indole derivatives represent a privileged structure in medicinal chemistry, forming the core of potent anti-inflammatory agents like Indomethacin and Etodolac . Their efficacy stems from their ability to mimic the structure of arachidonic acid metabolites and interact with hydrophobic pockets in enzymes such as Cyclooxygenase (COX) and Lipoxygenase (LOX), or by modulating upstream signaling pathways like NF-


B.

However, the lipophilic nature of the indole ring presents a specific challenge in in vitro assays: solubility-induced false positives . Indoles often precipitate in aqueous buffers or bind non-specifically to plasticware. This guide details robust, self-validating protocols designed specifically to handle these physicochemical properties while delivering high-fidelity data.

Mechanistic Pathway & Intervention Points

The following diagram illustrates the inflammatory cascade and where indole derivatives typically intervene.

IndoleInflammation Stimulus Stimulus (LPS/Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB NF-kB Pathway Stimulus->NFkB AA Arachidonic Acid Membrane->AA PLA2 cleavage PLA2 Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prost Prostaglandins (PGE2) COX->Prost Leuko Leukotrienes LOX->Leuko Cytokines TNF-a, IL-6, iNOS NFkB->Cytokines Transcription Indole Indole Derivatives (Therapeutic Agent) Indole->COX Inhibits Indole->LOX Inhibits Indole->NFkB Modulates

Caption: Mechanistic intervention of indole derivatives in the Arachidonic Acid cascade and NF-kB signaling.

Pre-Assay Critical Control: Solubility Management

The "Crash-Out" Effect: Indoles are highly hydrophobic. If you add a high-concentration DMSO stock directly to an aqueous buffer, the compound may precipitate immediately, forming micro-crystals that scatter light (interfering with OD readings) or reducing the effective concentration.

Protocol for Indole Solubilization:

  • Stock Solution: Dissolve indole derivative in 100% DMSO to 10-50 mM.

  • Intermediate Dilution: Create 100x working stocks in 100% DMSO . Do not perform serial dilutions in water/media.

  • Final Addition: Add 1

    
    L of the 100x DMSO stock to 99 
    
    
    
    L of assay medium.
    • Result: Final DMSO concentration is 1% (tolerable for enzymes, check cell limits).

    • Check: Inspect visually for turbidity.[1] If turbid, sonicate or reduce concentration.

Protocol A: BSA Protein Denaturation Assay (Screening)

Purpose: A rapid, low-cost physiochemical screen. Agents that stabilize protein structure against heat denaturation often stabilize lysosomal membranes, a key anti-inflammatory mechanism. Relevance to Indoles: Many indoles bind albumin (high plasma protein binding). This assay confirms if the binding stabilizes the tertiary structure.

Materials
  • Bovine Serum Albumin (BSA), 1% w/v in Phosphate Buffered Saline (PBS), pH adjusted to 6.4 (Critical: pH affects denaturation temp).

  • Positive Control: Diclofenac Sodium or Ibuprofen.

  • Incubator (37°C) and Water Bath (70°C).

Workflow
  • Preparation:

    • Test Solution: 0.45 mL of 1% BSA + 0.05 mL of Indole derivative (various concentrations).

    • Control (100% Denaturation): 0.45 mL of 1% BSA + 0.05 mL of Vehicle (DMSO/PBS).

    • Product Control (Blank): 0.45 mL PBS + 0.05 mL Indole (to subtract compound color).

  • Incubation: Incubate at 37°C for 20 minutes.

  • Thermal Stress: Heat at 70°C for 5 minutes (induces turbidity).

  • Cooling: Cool to room temperature (turbidity stabilizes).

  • Measurement: Measure Absorbance at 660 nm .

Calculation


Note: If Sample Absorbance < Control Absorbance, the compound prevented turbidity (denaturation).[2][3]

Protocol B: COX-1 / COX-2 Inhibition (Enzymatic)

Purpose: The gold standard for NSAID-like mechanism confirmation. Method: Colorimetric monitoring of the peroxidase activity of COX enzymes using TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[4][5] Why this method? It is less sensitive to indole fluorescence compared to fluorometric assays.

Experimental Logic

COX enzymes have two active sites: Cyclooxygenase and Peroxidase.[4][6] The peroxidase step reduces PGG2 to PGH2.[6] During this reduction, TMPD is oxidized, changing color (colorless to blue, 590 nm). Indoles inhibiting COX prevent PGG2 formation, thus stopping the downstream peroxidase reaction.

Plate Setup Diagram

PlateSetup Plate Row A Row B Row C Background (No Enz) 100% Activity (Vehicle) Indole (Low Conc) Indole (Med Conc) Indole (High Conc) Indomethacin (Pos Ctrl) Steps 1. Buffer + Heme 2. Add Enzyme (except Bkgrd) 3. Add Inhibitor (Indole) 4. Incubate 10 min 5. Add Arachidonic Acid + TMPD 6. Read @ 590nm Steps->Plate

Caption: 96-well plate layout for COX colorimetric screening.

Detailed Protocol
  • Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[4]

    • Heme: Essential cofactor for COX.

    • Enzymes: Ovine COX-1 and Human Recombinant COX-2.[4][6][7]

    • Substrate: Arachidonic Acid (AA) + TMPD.

  • Procedure:

    • Background Wells: 160

      
      L Buffer + 10 
      
      
      
      L Heme.[4][6]
    • 100% Activity Wells: 150

      
      L Buffer + 10 
      
      
      
      L Heme + 10
      
      
      L Enzyme.[4][6]
    • Inhibitor Wells: 150

      
      L Buffer + 10 
      
      
      
      L Heme + 10
      
      
      L Enzyme + 10
      
      
      L Indole Sample.
  • Pre-Incubation: Incubate for 10 minutes at 25°C . Crucial: Indoles often require time to bind the hydrophobic channel.

  • Initiation: Add 20

    
    L of AA/TMPD mixture to all wells.
    
  • Reading: Shake plate for 30 seconds. Incubate 5 mins. Read Absorbance at 590 nm .[4]

Data Interpretation

Calculate the Selectivity Index (SI):



  • SI > 1 indicates COX-2 selectivity (desirable for reduced gastric side effects).

  • SI < 1 indicates COX-1 selectivity.

Protocol C: Cell-Based NO Inhibition (RAW 264.7)

Purpose: Determines if the indole derivative can penetrate the cell membrane and inhibit inflammatory mediators (NO, iNOS) in a physiological environment. Cell Line: RAW 264.7 (Murine Macrophages).[8][9][10][11]

Critical Dual-Workflow

WARNING: A decrease in Nitric Oxide (NO) can be caused by two things:

  • True anti-inflammatory activity.[12]

  • Dead cells (dead cells don't make NO). You MUST run a viability assay (MTT/MTS) in parallel to validate results.

Step-by-Step Methodology
Phase 1: Cell Seeding & Treatment
  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS.
    
  • Adhesion: Incubate 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment:

    • Replace media with fresh media containing LPS (1

      
      g/mL)  to trigger inflammation.
      
    • Simultaneously add Indole derivatives (0.1 - 50

      
      M). Keep DMSO < 0.5%.[8]
      
    • Controls:

      • Basal: Media only (No LPS, No Drug).

      • Negative: LPS + Vehicle (Max NO).

      • Positive: LPS + Dexamethasone (1

        
        M).
        
  • Incubation: Incubate for 24 hours.

Phase 2: Griess Assay (NO Quantification)
  • Harvest: Transfer 100

    
    L of supernatant to a fresh plate.
    
  • Reaction: Add 100

    
    L of Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED in phosphoric acid).
    
  • Develop: Incubate 10 mins at Room Temp (Dark). Color turns pink/magenta.

  • Read: Measure Absorbance at 540 nm .

  • Quantify: Compare against a Sodium Nitrite (

    
    ) standard curve (0 - 100 
    
    
    
    M).
Phase 3: MTT Viability Assay (The Validator)
  • Wash: On the original plate (containing cells), wash once with PBS.

  • MTT Addition: Add 0.5 mg/mL MTT solution. Incubate 2-4 hours.

  • Solubilization: Remove MTT, add DMSO to dissolve purple formazan crystals.

  • Read: Measure Absorbance at 570 nm .

Data Presentation Table
CompoundConc (

M)
NO Release (

M)
% InhibitionCell Viability (%)Validity
Vehicle + LPS -45.20%100%Reference
Indole-A 1042.16.8%98%Inactive
Indole-A 5012.572.3% 95%Valid Hit
Indole-B 505.088.9%15% False Positive (Toxic)

References

  • Indole Scaffold Review: Kumari, A., & Singh, R. K. (2020).[13] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.[14][13][15] Frontiers in Chemistry. [Link]

  • Albumin Denaturation Method: Chandra, S., et al. (2012). In vitro anti-inflammatory and anti-arthritic activity of Oryza sativa Var. Joha Rice. American Journal of Phytomedicine and Clinical Therapeutics. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of N-Substituted 2-Phenylindoles

Topic: Microwave-Assisted Synthesis of N-Substituted 2-Phenylindoles Content Type: Detailed Application Note & Protocols Audience: Researchers, Medicinal Chemists, and Process Development Scientists Abstract & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of N-Substituted 2-Phenylindoles Content Type: Detailed Application Note & Protocols Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract & Strategic Value

The 2-phenylindole moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for estrogen receptor ligands (e.g., Bazedoxifene), anti-breast cancer agents, and fluorescent probes. Conventional synthesis—primarily the Fischer indole cyclization—often requires harsh acidic conditions, toxic solvents, and reaction times exceeding 10 hours.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times from hours to minutes while improving yield and purity.[1] We focus on two distinct pathways:

  • One-Pot Fischer Cyclization: Direct synthesis using N-substituted hydrazines.

  • Post-Synthetic Functionalization: N-alkylation of the indole core.

Mechanistic Insight: The Thermal Effect

Microwave irradiation provides efficient internal dielectric heating. Unlike conventional conductive heating (oil bath), which creates a thermal gradient (hot walls, cool center), microwaves couple directly with polar molecules (solvents and reagents).[2]

Key Advantages in Indole Synthesis:

  • Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, accelerating the rate-determining step (often the [3,3]-sigmatropic rearrangement in Fischer synthesis).

  • Selective Heating: Polar transition states are stabilized, often suppressing side reactions like polymerization.

Diagram 1: Fischer Indole Mechanism (Acid-Catalyzed)

The following pathway illustrates the critical [3,3]-sigmatropic rearrangement accelerated by MW irradiation.

FischerIndole Sub1 Phenylhydrazine + Ketone Inter1 Hydrazone Formation Sub1->Inter1 Acid Cat. - H2O Inter2 [3,3]-Sigmatropic Rearrangement (Rate Limiting) Inter1->Inter2 MW Irradiation (ΔT) Inter3 Aminal Intermediate Inter2->Inter3 Cyclization Prod N-Substituted 2-Phenylindole Inter3->Prod - NH3

Caption: The acid-catalyzed Fischer Indole synthesis pathway. Microwave irradiation significantly accelerates the sigmatropic rearrangement step.

Experimental Protocols

Method A: Green One-Pot Synthesis (Solid-Supported)

Objective: Synthesis of 1-Methyl-2-phenylindole directly from ketone and hydrazine. Chemistry: Fischer Indole Synthesis on Montmorillonite K-10 Clay. Why this method? It eliminates liquid acids (H₂SO₄/PPA), simplifies workup, and leverages the "dry media" effect where MW energy is absorbed highly efficiently by the clay support.

Materials
  • Reagents: Acetophenone (1.0 mmol), N-Methyl-N-phenylhydrazine (1.0 mmol).

  • Catalyst: Montmorillonite K-10 clay (500 mg).

  • Solvent: None (Solvent-free) or minimal Ethanol for mixing.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Protocol
  • Preparation: Dissolve acetophenone and N-methyl-N-phenylhydrazine in 2 mL of ethanol in a round-bottom flask.

  • Adsorption: Add 500 mg of Montmorillonite K-10 clay to the solution. Stir well.

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) to leave a free-flowing dry powder (the reagents adsorbed on clay).

  • MW Irradiation: Place the powder in a microwave-transparent glass vial. Irradiate at 120°C (or 400W constant power) for 3–5 minutes .

    • Note: In an open vessel system, use short pulses (30 sec on, 30 sec off) to prevent overheating. In a sealed vessel, set the temp limit to 130°C.

  • Extraction: Cool the vial. Add 10 mL of ethyl acetate (EtOAc) and stir for 2 minutes to desorb the product. Filter off the clay.

  • Purification: Evaporate the filtrate. Recrystallize from ethanol/water or purify via flash chromatography (Hexane/EtOAc 9:1).

Method B: N-Alkylation of 2-Phenylindole

Objective: Functionalization of an existing 2-phenylindole core (e.g., introducing an alkyl chain). Chemistry: Base-mediated nucleophilic substitution (


).
Materials
  • Substrate: 2-Phenylindole (1.0 mmol).

  • Reagent: Alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 mmol).

  • Base: Cesium Carbonate (

    
    ) (1.5 mmol).
    
  • Solvent: DMF (Dimethylformamide) - High MW absorber.

Step-by-Step Protocol
  • Setup: In a 10 mL microwave process vial, add 2-phenylindole,

    
    , and the alkyl halide.
    
  • Solvent: Add 2 mL of DMF. Add a magnetic stir bar and cap the vial.

  • Irradiation:

    • Temperature: 100°C

    • Time: 2–5 minutes

    • Pressure Limit: 200 psi (standard safety setting)

  • Workup: Pour the reaction mixture into 20 mL ice-cold water. The product usually precipitates.

  • Isolation: Filter the solid. Wash with water to remove residual DMF and base. Dry in a vacuum oven.

Comparative Analysis: MW vs. Conventional

The following data highlights the efficiency gains when switching from thermal reflux to microwave irradiation for 2-phenylindole synthesis.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Improvement Factor
Reaction Time 8 – 14 Hours2 – 10 Minutes~100x Faster
Yield 55 – 65%85 – 94%+30% Yield
Solvent Usage High (50-100 mL)Low (1-3 mL) or Solvent-FreeGreen Chemistry
Purity (Crude) Low (requires column chrom.)High (often simple recrystallization)Process Efficiency

Workflow Visualization

This diagram outlines the decision logic for selecting the correct synthesis pathway based on starting material availability.

SynthesisWorkflow Start Target: N-Substituted 2-Phenylindole Decision Are N-Substituted Hydrazines Available? Start->Decision PathA Method A: One-Pot Fischer Decision->PathA Yes PathB Method B: 2-Step Synthesis Decision->PathB No StepA1 Mix Ketone + N-Sub Hydrazine + Clay Catalyst PathA->StepA1 StepB1 Step 1: Make 2-Phenylindole (Fischer or Bischler) PathB->StepB1 StepA2 MW Irrad: 120°C, 3 min StepA1->StepA2 StepB2 Step 2: N-Alkylation (MW, Base, R-X) StepB1->StepB2

Caption: Decision tree for selecting the optimal microwave synthesis pathway based on reagent availability.

Troubleshooting & Optimization

  • Pressure Spikes: If using volatile solvents (MeOH/EtOH) in sealed vessels, ensure the vessel is filled to less than 50% capacity. DMF and DMSO generate low pressure but are harder to remove.

  • Catalyst Clumping: In Method A (Clay), ensure the mixture is a free-flowing powder before irradiation. If it is a wet paste, heating will be uneven ("hot spots").

  • Side Reactions: If the yield is low, lower the temperature to 100°C and extend time. Above 180°C, charring/polymerization of hydrazines is common.

References

  • Microwave-Assisted Synthesis of Indoles (Review): Sridharan, V., et al. "Microwave-Assisted Synthesis of Nitrogen Heterocycles."[3][4] Current Organic Chemistry, 2011.

  • Montmorillonite K-10 Protocols: Varma, R. S., et al. "Solid State Synthesis of Heterocycles." Tetrahedron Letters.

  • Comparative Yield Data: Comparison of Conventional and Microwave Induced Synthesis.

  • N-Alkylation Protocols: Silva, et al. "Simple and Efficient Microwave Assisted N-Alkylation."[4] Journal of the Brazilian Chemical Society.

Sources

Method

fabrication of thin films using 1-(4-methoxyphenyl)-2-phenyl-1H-indole

Application Note & Protocol Guide Topic: Fabrication and Characterization of Thin Films Using the Novel Organic Semiconductor 1-(4-Methoxyphenyl)-2-phenyl-1H-indole Audience: Researchers, Materials Scientists, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Fabrication and Characterization of Thin Films Using the Novel Organic Semiconductor 1-(4-Methoxyphenyl)-2-phenyl-1H-indole

Audience: Researchers, Materials Scientists, and Drug Development Professionals exploring novel organic electronic materials.

Executive Summary & Introduction

The indole functional group is a cornerstone in the design of high-performance organic electronic materials, forming the backbone of semiconductors used in advanced applications like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).[1][2] The rigid, electron-rich, and planar structure of the indole core facilitates strong π-π stacking, which is critical for efficient charge transport.[2] Derivatives such as indolo[3,2-b]carbazoles have demonstrated excellent field-effect properties and high environmental stability.[1]

This guide focuses on 1-(4-methoxyphenyl)-2-phenyl-1H-indole , a novel small molecule with a promising π-conjugated architecture. The strategic placement of phenyl and methoxyphenyl groups on the indole nitrogen and the C2 position, respectively, is expected to influence its molecular packing, solubility, and electronic properties. As no prior data exists on the thin-film characteristics of this specific compound, this document serves as a comprehensive starting point for its evaluation.

Herein, we provide detailed, field-proven protocols for the fabrication of thin films of 1-(4-methoxyphenyl)-2-phenyl-1H-indole via two primary methodologies: solution-based spin coating and vacuum thermal evaporation . We further detail the essential characterization techniques required to validate film quality and elucidate its fundamental structural and optical properties, thereby creating a self-validating workflow for assessing its potential in optoelectronic applications.

Pre-Fabrication: Material & Substrate Considerations

The quality of an organic semiconductor thin film is fundamentally dependent on the purity of the source material and the condition of the substrate.

2.1. Material Purity Impurities can act as charge traps or quenching sites, severely degrading device performance. Before proceeding, it is recommended to purify the synthesized 1-(4-methoxyphenyl)-2-phenyl-1H-indole powder using temperature gradient sublimation or recrystallization.

2.2. Thermal Properties for Vacuum Deposition For vacuum thermal evaporation, understanding the material's thermal stability is critical to prevent decomposition.[3][4]

  • Causality: The evaporation temperature must be significantly lower than the decomposition temperature. Thermogravimetric Analysis (TGA) is the standard method to determine this operational window. The TGA curve will reveal the onset temperature for mass loss due to evaporation and the subsequent, more rapid mass loss indicating decomposition.

2.3. Solubility for Solution Processing The choice of solvent is paramount for achieving uniform, high-quality films via spin coating.[5][6] The ideal solvent should fully dissolve the material at the desired concentration and possess appropriate volatility and surface tension.

Recommended Solvents Boiling Point (°C) Rationale & Considerations
Toluene 111Often provides a good balance of solubility and evaporation rate, allowing time for molecular self-organization.
Chloroform 61High volatility; leads to rapid drying. Can sometimes result in amorphous or less-ordered films if not controlled.
Dichloromethane (DCM) 40Very high volatility. Useful for very rapid film formation but offers minimal time for crystallization.
Chlorobenzene (CB) 132High boiling point solvent. Slower evaporation allows for enhanced molecular ordering and the formation of larger crystalline domains.[7]

2.4. Substrate Preparation A pristine substrate surface is non-negotiable for uniform film deposition. The following protocol is a standard, robust method for cleaning silicon wafers (with native or thermally grown SiO₂) or glass substrates.

Protocol 2.4.1: Standard Substrate Cleaning

  • Place substrates in a substrate holder.

  • Sequentially sonicate for 15 minutes each in laboratory-grade detergent (e.g., Alconox), deionized (DI) water, acetone, and isopropanol (IPA).

  • After the final IPA sonication, rinse thoroughly with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately transfer to a UV-Ozone cleaner for 15 minutes or a plasma cleaner (using O₂ or Ar plasma) for 5 minutes.

    • Expert Insight: This final step removes residual organic contaminants and renders the surface hydrophilic, ensuring uniform wetting by the organic solution, which is critical for preventing film dewetting and pinhole formation.

  • Store in a vacuum oven or nitrogen-purged glovebox until use.

Workflow for Fabrication & Characterization

The overall experimental process follows a logical sequence from material preparation to final film analysis.

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Material Material Purification (Sublimation) SpinCoat Solution Processing (Spin Coating) Material->SpinCoat VTE Vacuum Thermal Evaporation Material->VTE Substrate Substrate Cleaning (Protocol 2.4.1) Substrate->SpinCoat Substrate->VTE Optical Optical Properties (UV-Vis, PL) SpinCoat->Optical Morphology Morphology (AFM) SpinCoat->Morphology Structural Structural Analysis (GIWAXS) SpinCoat->Structural VTE->Optical VTE->Morphology VTE->Structural

Caption: Overall workflow from material preparation to thin film fabrication and characterization.

Protocol I: Solution-Processing via Spin Coating

Spin coating is a cost-effective technique ideal for rapid screening of materials and processing conditions.[8] The final film thickness and morphology are governed by a balance between centrifugal force and solvent evaporation rate.

G A 1. Prepare Solution (e.g., 5 mg/mL in Toluene) B 2. Filter Solution (0.2 µm PTFE filter) A->B C 3. Mount Clean Substrate on Spin Coater Chuck B->C D 4. Dispense Solution (~50 µL onto substrate center) C->D E 5. Spin Program Execution (e.g., 500 rpm for 5s, then 3000 rpm for 45s) D->E F 6. Thermal Annealing (e.g., 100°C for 10 min on hotplate) E->F G Film Ready for Characterization F->G

Caption: Step-by-step workflow for the spin coating fabrication process.

Protocol 4.1: Spin Coating of 1-(4-methoxyphenyl)-2-phenyl-1H-indole

  • Solution Preparation: Prepare a stock solution of the material in a chosen solvent (e.g., Toluene). A good starting concentration is 5-10 mg/mL. Stir the solution on a hotplate at a gentle temperature (~40-50°C) for at least 1 hour in a sealed vial to ensure complete dissolution.

  • Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter.

    • Causality: This step is critical to remove any particulate matter that would otherwise act as a nucleation site for defects, creating pinholes or comets in the final film.

  • Deposition:

    • Mount a pre-cleaned substrate (Protocol 2.4.1) onto the spin coater chuck and ensure it is centered.

    • Dispense approximately 50 µL of the filtered solution onto the center of the substrate.

    • Immediately start the spin program. A two-step program is often effective: a slow initial step (e.g., 500 rpm for 5 seconds) to spread the solution, followed by a fast step (e.g., 3000 rpm for 45 seconds) to thin the film to its final thickness.

  • Annealing: Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox. Anneal at a temperature below the material's melting point (e.g., 80-120°C) for 10-30 minutes.

    • Expert Insight: Thermal annealing provides the necessary thermal energy for molecules to re-organize into more ordered, crystalline domains, which generally improves charge transport.[9] The inert atmosphere prevents oxidative degradation of the semiconductor at elevated temperatures.

Parameter Starting Range Effect on Film Quality
Concentration 2 - 15 mg/mLHigher concentration generally leads to thicker films.
Spin Speed 1000 - 5000 rpmHigher speed results in thinner films due to greater centrifugal force.
Annealing Temp. 80 - 150 °CIncreases crystallinity and grain size. Too high a temperature can cause film dewetting.
Annealing Time 5 - 60 minLonger times can promote more complete crystallization, but may also lead to degradation if the temperature is too high.

Protocol II: Vacuum Thermal Evaporation (VTE)

VTE is a solvent-free physical vapor deposition (PVD) technique that produces highly uniform and pure thin films, making it a gold standard for fabricating high-performance organic electronic devices.[3][10]

G A 1. Load Material & Substrate (Material in crucible, substrate in holder) B 2. Pump Down Chamber (To high vacuum, <5 x 10⁻⁶ mbar) A->B C 3. Degas Material (Heat gently below evaporation temp) B->C D 4. Open Shutter & Ramp Power (To achieve desired deposition rate) C->D E 5. Deposit Film (Monitor thickness with QCM) D->E F 6. Cool Down & Vent (Return chamber to atmospheric pressure) E->F G Film Ready for Characterization F->G

Sources

Technical Notes & Optimization

Troubleshooting

minimizing homocoupling side reactions in indole arylation

To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Homocoupling in Indole Arylation Executive Summary In indole arylation, "homocoupling" refers to two distinct p...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Homocoupling in Indole Arylation

Executive Summary

In indole arylation, "homocoupling" refers to two distinct parasitic pathways:

  • Indole Dimerization (Biindoles): Common in oxidative C-H activation, where the indole couples with itself (C2–C2' or C3–C3').

  • Electrophile Homocoupling (Biaryls): Common in cross-coupling (Suzuki/Stille), where the aryl halide or organometallic reagent couples with itself (Ar–Ar).

This guide provides diagnostic workflows and optimization protocols to suppress these side reactions, ensuring high fidelity in drug discovery synthesis.

Part 1: Diagnostic & Mechanistic Troubleshooting

Q1: How do I definitively identify which homocoupling pathway is ruining my yield?

Diagnosis: Do not rely solely on TLC. Use LC-MS and 1H NMR to distinguish the side products.

ObservationProbable IssueRoot Cause
Mass Spectrum: [2M-2H]+ of IndoleIndole Dimerization Oxidant is too aggressive; high local concentration of indole; lack of active aryl partner.
Mass Spectrum: [2M-X]+ of Aryl HalideUllmann-type Coupling Reductive elimination of Ar-Pd-Ar species; often caused by disproportionation of Pd(II).
Mass Spectrum: [2M-2H]+ of Boronic AcidGlaser/Suzuki Homocoupling Oxygen leak in the system (oxidative homocoupling of boronic acids is O2-mediated).
NMR: Complex aromatic region, loss of N-H signalN-Arylation vs C-Arylation Competitive N-arylation is not homocoupling but a regioselectivity failure. Check base strength.[1]

Part 2: Optimization for Oxidative C-H Arylation

Focus: Direct coupling of Indole + Ar-H or Indole + Ar-X without pre-functionalization.

Q2: I am observing significant C2–C2' biindole formation. How do I stop this?

Technical Insight: Biindole formation is driven by the relative rates of palladation. If the catalyst activates two indole molecules faster than it activates the aryl partner, dimerization occurs.

Corrective Actions:

  • Switch Oxidants: Silver salts (AgOAc, Ag2CO3) are standard but can be aggressive. Switch to Cu(OAc)2 or use air/O2 with catalytic Cu. Copper promotes a different transmetallation pathway that often disfavors bis-indolyl palladium species.

  • Acidity Tuning: Indole C-H activation often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.

    • Action: Add a carboxylic acid ligand (PivOH or AcOH). This accelerates the desired C-H activation of the aryl partner, making it competitive with indole activation.

  • Inverse Addition: Do not dump all indole in at once. Slowly add the indole to a solution of the Catalyst + Oxidant + Aryl partner.

Q3: My reaction works but yields are low due to "Palladium Black" precipitation. Is this related to homocoupling?

Yes. Catalyst decomposition often precedes homocoupling (Ullmann-type).

  • Mechanism: If the catalytic cycle stalls (slow oxidative addition), Pd(II) can reduce to Pd(0) and aggregate.

  • Fix: Add a stabilizing ligand such as DMSO (5-10%) or a bulky phosphine. DMSO acts as a weak ligand to stabilize Pd(0) intermediates, preventing aggregation and keeping the metal available for the desired cycle.

Part 3: Optimization for Cross-Coupling (Suzuki-Miyaura)

Focus: Indole-Boronic Acid or Haloindole + Boronic Acid.

Q4: In Suzuki coupling of haloindoles, I see massive biaryl (Ar-Ar) formation from the boronic acid.

Technical Insight: This is the most common failure mode in Suzuki coupling, driven by the presence of Oxygen. Oxygen promotes the oxidative homocoupling of boronic acids (Protolytic deboronation followed by coupling).

Protocol Adjustment (The "Strict Anaerobic" System):

  • Degassing: Sparging with Argon for 10 minutes is insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >30 mins with a submerged needle.

  • Base Selection: Carbonate bases (K2CO3, Cs2CO3) are standard but can be slow. Switch to K3PO4 or Ba(OH)2 . Faster transmetallation reduces the lifetime of the free boronic acid, giving it less time to homocouple.

  • Slow Addition: Add the boronic acid solution via syringe pump over 1-2 hours. This keeps the instantaneous concentration of Boron low relative to the Haloindole-Pd species.

Part 4: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the parasitic Homocoupling pathways.

IndoleArylation Start Active Pd(II) Catalyst Int_A Mono-Indolyl-Pd Species (Desired Intermediate) Start->Int_A + Indole (CMD/Transmet) Int_C Bis-Aryl-Pd Species (Parasitic Intermediate) Start->Int_C + 2 Partner Molecules (Low Indole Conc.) Indole Indole Substrate Partner Aryl Partner (Ar-X or Ar-H) Int_B Bis-Indolyl-Pd Species (Parasitic Intermediate) Int_A->Int_B + 2nd Indole (High Indole Conc.) Prod_Cross C-H Arylated Indole (Target Product) Int_A->Prod_Cross + Partner (Fast Reductive Elim) Prod_Homo_Ind Biindole (Homocoupling Type 1) Int_B->Prod_Homo_Ind Reductive Elim Prod_Homo_Ar Biaryl (Homocoupling Type 2) Int_C->Prod_Homo_Ar Ullmann Coupling Control1 Control: Slow Addition & Acidity Tuning Control1->Int_B Suppresses Control2 Control: Oxygen Removal & Ligand Bulk Control2->Int_C Suppresses

Caption: Kinetic bifurcation in Pd-catalyzed indole arylation. Red paths indicate parasitic homocoupling driven by concentration imbalances or catalyst decomposition.

Part 5: Validated Experimental Protocol

Method: Oxidative C-H Arylation of Indole (C2-Selective) Objective: Minimize biindole formation while maximizing C2-arylation. Reference Basis: Adapted from Fagnou et al. and Potavathri et al.

Reagents & Stoichiometry:
ComponentEquiv.RoleNotes
Indole Substrate 1.0ReactantLimiting reagent to prevent dimerization.
Arene (Solvent) ExcessPartner/Solvente.g., Benzene (or 5-10 equiv if precious).
Pd(OAc)2 0.05 (5 mol%)CatalystPd(TFA)2 is a more active alternative.
Cu(OAc)2 0.1 - 2.0OxidantStoichiometric if no O2 used; catalytic if O2 balloon used.
3-Nitropyridine 0.1 (10 mol%)LigandCRITICAL: Stabilizes Pd, suppresses homocoupling.
PivOH 0.2 - 0.5AdditivePromotes CMD mechanism.
Step-by-Step Workflow:
  • Preparation (Air-Sensitive):

    • Flame-dry a Schlenk tube equipped with a magnetic stir bar.

    • Add Pd(OAc)2 (5 mol%), Cu(OAc)2 (2.0 equiv), and 3-Nitropyridine (10 mol%).

    • Checkpoint: The 3-Nitropyridine is the "secret sauce" here. It prevents Pd-black precipitation, which is a primary cause of stalled reactions and subsequent side-reactions [1].

  • Substrate Addition:

    • Add the Indole (1.0 equiv) and PivOH (0.3 equiv).

    • Add the Arene partner (used as solvent or 10 equiv in DMA/Dioxane).

  • Reaction:

    • Seal the tube and heat to 110 °C for 12–16 hours.

    • Self-Validating Check: The reaction mixture should remain homogeneous (dark green/brown). If a black mirror forms on the glass within 1 hour, the catalyst has crashed out. Abort and repeat with higher ligand loading or lower temperature.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc.

    • Filter through a pad of Celite to remove Cu salts.

    • Wash with sat. NaHCO3 (removes PivOH) and Brine.

Part 6: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Decision1 What is the major impurity? CheckLCMS->Decision1 Biindole Biindole (Indole Dimer) Decision1->Biindole Biaryl Biaryl (Partner Dimer) Decision1->Biaryl Regio Wrong Regioisomer (C3 vs C2) Decision1->Regio Fix_Biindole 1. Decrease Indole Conc. (Slow Add) 2. Switch Oxidant (Ag -> Cu) 3. Add Acid (PivOH) Biindole->Fix_Biindole Fix_Biaryl 1. Degas solvent (Freeze-Pump-Thaw) 2. Use excess Indole 3. Check Base Solubility Biaryl->Fix_Biaryl Fix_Regio 1. Switch Solvent (DMA vs Xylene) 2. Use Directing Group (N-Pyrimidyl) 3. Steric Ligand Control Regio->Fix_Regio

Caption: Rapid response decision tree for indole arylation failures.

References

  • Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175. Link

  • Potavathri, S., et al. (2010). Regioselective oxidative arylation of indoles bearing N-alkyl protecting groups: Dual C-H functionalization. Journal of the American Chemical Society, 132(41), 14676-14681.[2] Link

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[3][4] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406.[3] Link

  • Lembahy, A., et al. (2021). C3-Arylation of indoles with aryl ketones via C–C/C–H activations.[5] Chemical Communications, 57, 9716-9719.[5] Link

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-Phenylindole Arylation

Welcome to the technical support center for the optimization of catalyst loading in 2-phenylindole arylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are lo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of catalyst loading in 2-phenylindole arylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their synthetic protocols. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying principles governing these complex transformations. By explaining the "why" behind the "how," this resource aims to empower you to troubleshoot effectively and innovate within your own experimental designs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the arylation of 2-phenylindole, with a focus on optimizing palladium catalyst loading.

FAQ 1: My reaction is sluggish or incomplete. Should I just increase the catalyst loading?

Answer: While intuitively it might seem that increasing the catalyst concentration will drive the reaction to completion, this is often a suboptimal and costly strategy. Before increasing the catalyst loading, a systematic evaluation of other reaction parameters is crucial.

Underlying Principles: The catalytic cycle in a palladium-catalyzed C-H arylation is a multi-step process. A bottleneck at any stage, such as slow oxidative addition, inefficient C-H activation, or sluggish reductive elimination, can lead to a stalled reaction. Simply adding more catalyst does not address the root cause of the low turnover frequency.

Troubleshooting Steps:

  • Evaluate the Base: The choice and stoichiometry of the base are critical. The base is not only responsible for deprotonating the indole N-H but also for regenerating the active catalyst and neutralizing the acid produced during the reaction.[1]

    • Recommendation: Screen a panel of bases. While strong bases like NaOt-Bu are often effective[2], sometimes milder bases like K₃PO₄ or Cs₂CO₃ can provide better results, especially with sensitive functional groups.[2][3] Ensure the base is fresh and anhydrous.

  • Assess the Ligand: The ligand plays a pivotal role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[4][5]

    • Recommendation: For 2-phenylindole arylation, bulky, electron-rich phosphine ligands are often employed to promote efficient coupling.[2][3] If your current ligand is not performing well, consider screening other ligands with different steric and electronic properties. The use of N-heterocyclic carbene (NHC) ligands has also shown promise in reducing catalyst loading.[4]

  • Check Solvent and Temperature: The solvent's polarity and coordinating ability can significantly influence the solubility of reagents and the stability of catalytic intermediates. The reaction temperature affects the rate of all steps in the catalytic cycle.

    • Recommendation: Ensure your solvent is anhydrous and degassed. Common solvents for this transformation include toluene, dioxane, and DMF.[6][7] A modest increase in temperature can sometimes overcome activation barriers, but excessively high temperatures can lead to catalyst decomposition.

  • Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.

    • Recommendation: Use high-purity, anhydrous reagents and solvents.

If after optimizing these parameters, the reaction is still not proceeding to completion, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can be considered. However, it is important to note that higher catalyst loadings can sometimes lead to an increase in side products.[8]

FAQ 2: I'm observing significant C-3 arylation and/or N-arylation as side products. How can I improve the C-2 selectivity?

Answer: Achieving high regioselectivity in the arylation of indoles is a common challenge. The electronic nature of the indole ring makes both the C-2 and C-3 positions susceptible to electrophilic attack, and the N-H bond is also reactive.[9]

Underlying Principles: The regioselectivity of indole arylation is often dictated by the reaction mechanism. For C-H arylation, a concerted metalation-deprotonation (CMD) pathway is often proposed.[10] The choice of ligand and additives can influence the steric and electronic environment around the palladium center, thereby directing the arylation to a specific position.

Troubleshooting Steps:

  • Ligand Modification: This is often the most effective strategy for controlling regioselectivity.

    • Recommendation: Bulky ligands can sterically hinder approach to the more accessible C-3 position, favoring C-2 arylation.[11] Conversely, certain bidentate ligands have been shown to promote C-3 selectivity.[11] A systematic screening of ligands is highly recommended.

  • Role of Additives: Certain additives can modulate the reactivity and selectivity of the catalyst.

    • Recommendation: The addition of co-catalysts or specific salts can sometimes alter the dominant reaction pathway. For instance, the use of silver salts has been reported to influence selectivity in some C-H functionalization reactions.

  • Protecting Groups: While often seen as a less elegant solution, N-protection of the indole can completely prevent N-arylation and often alters the electronic properties of the indole ring, which can influence C-2 versus C-3 selectivity.

    • Recommendation: If other methods fail, consider a removable N-protecting group such as Boc or tosyl.[11][12]

FAQ 3: What is a typical catalyst loading range for 2-phenylindole arylation, and when should I aim for very low loadings?

Answer: A typical catalyst loading for palladium-catalyzed arylations in a research setting ranges from 1 to 5 mol%.[3] However, for process development and large-scale synthesis, minimizing the catalyst loading is a critical economic and environmental consideration.

When to Target Low Catalyst Loading (e.g., < 0.5 mol%):

  • Process Chemistry & Scale-Up: In industrial applications, the cost of palladium and the need to remove residual metal from the final product make low catalyst loadings highly desirable.

  • Highly Activated Substrates: If your aryl halide is very reactive (e.g., an aryl iodide or triflate) and the indole is electronically favorable for the reaction, you may be able to achieve high conversion with lower catalyst loadings.

  • High-Turnover Catalyst Systems: The use of highly efficient ligands, such as certain bulky NHCs, can lead to catalyst systems with very high turnover numbers, allowing for significantly reduced catalyst loadings.[4][5]

Experimental Protocol for Optimizing Catalyst Loading:

A systematic approach is key to finding the optimal catalyst loading. The following table outlines a typical experimental workflow for this optimization.

Parameter Initial Screening Optimization Phase Validation
Catalyst Loading 2 mol%0.1 - 1.5 mol%Optimal loading from Phase 2
Ligand Screen 3-4 diverse ligandsBest ligand from initial screenBest ligand
Base Screen 2-3 bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Best base from initial screenBest base
Temperature 100 °C80 - 120 °COptimal temperature
Concentration 0.1 M0.1 - 0.5 MOptimal concentration

Note: Always run a control reaction without the catalyst to ensure the observed product formation is indeed catalyst-dependent.

Section 2: Visualizing the Process

Catalytic Cycle of Palladium-Catalyzed C-H Arylation

The following diagram illustrates a plausible catalytic cycle for the direct C-H arylation of 2-phenylindole. Understanding these steps is fundamental to effective troubleshooting.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) C-H Activation C-H Activation Ar-Pd(II)-X(L_n)->C-H Activation 2-Phenylindole, Base Ar-Pd(II)-Indole(L_n) Ar-Pd(II)-Indole(L_n) C-H Activation->Ar-Pd(II)-Indole(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Indole(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Re-generation Product Product Reductive Elimination->Product

Caption: Plausible catalytic cycle for Pd-catalyzed C-H arylation.

Troubleshooting Flowchart for Low Reaction Yield

This flowchart provides a logical sequence of steps to follow when encountering low yields in your 2-phenylindole arylation.

Troubleshooting Flowchart start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents screen_base Screen Different Bases check_reagents->screen_base screen_ligand Screen Different Ligands screen_base->screen_ligand optimize_temp Optimize Reaction Temperature screen_ligand->optimize_temp increase_loading Incrementally Increase Catalyst Loading optimize_temp->increase_loading success Problem Resolved increase_loading->success Yes consult Consult Further Literature / Technical Support increase_loading->consult No

Caption: A systematic approach to troubleshooting low reaction yields.

Section 3: Experimental Protocol Example

This section provides a representative experimental protocol for the C-2 arylation of 2-phenylindole. This should be considered a starting point for your own optimizations.

Reaction: C-2 Arylation of 2-Phenylindole with 4-Bromoanisole

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Buchwald-type phosphine ligand (e.g., SPhos, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 2-Phenylindole

  • 4-Bromoanisole

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.012 mmol, 1.2 mol%).

  • Add NaOtBu (1.4 mmol).

  • Add 2-phenylindole (1.0 mmol) and 4-bromoanisole (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1883-1904. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Bellina, F., & Rossi, R. (2012). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. NSF Public Access Repository.
  • Gao, K., & Yoshikai, N. (2016). Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles. ACS Catalysis, 6(5), 3142–3145. [Link]

  • Various Authors. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Various Authors. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5195. [Link]

  • Various Authors. (2025).
  • Various Authors. (2022). Selective C-Arylation of Free (NH)-Heteroarenes via Catalytic C−H Bond Functionalization. Journal of the American Chemical Society, 125(16), 4814–4815. [Link]

  • Various Authors. (2003). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Organic Letters, 5(21), 3847–3849.
  • Various Authors. (2007). Direct Palladium-Catalyzed C-3 Arylation of Indoles. Tetrahedron Letters, 48(36), 6351-6353.
  • Various Authors. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 13(4), 1169-1176. [Link]

  • Hickman, A. J., & Sanford, M. S. (2012). Palladium-Catalyzed C-H Arylation: Research Guide & Papers.
  • Various Authors. (2019).
  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(49), 14844–14845. [Link]

  • Various Authors. (2025). Role of a Base in the Catalytic Arylation of Olefins.
  • Various Authors. (2020). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]

  • Various Authors. (2025). Role of a Base in the Catalytic Arylation of Olefins.
  • Various Authors. (2019). Chapter 3. Shodhganga.
  • Various Authors. (2007). Direct Palladium-Catalyzed C-3 Arylation of Indoles.
  • Various Authors. (2021).
  • Various Authors. (2003). Selective C-Arylation of Free (NH)-Heteroarenes via Catalytic C−H Bond Functionalization. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(4-methoxyphenyl)-2-phenyl-1H-indole

Current Status: Active Ticket ID: IND-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary This guide addresses the purification of 1-(4-methoxyphenyl)-2-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: IND-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

This guide addresses the purification of 1-(4-methoxyphenyl)-2-phenyl-1H-indole (CAS: N/A for specific isomer, generic structure class).[1][2][3] This molecule features a lipophilic indole core flanked by two aryl rings, one of which bears an electron-donating methoxy group.[1][2][3]

Chemist's Note: The primary challenge with this scaffold is its tendency to "oil out" rather than crystallize due to the rotational freedom of the N-aryl and C2-aryl groups, combined with the lipophilicity of the methoxy substituent. The protocols below prioritize thermodynamic control to force lattice formation over amorphous precipitation.

Part 1: Standard Operating Procedures (SOP)

Primary Solvent System: Ethanol / Water (The "Cloud Point" Method)

Best for: General purification after synthesis (Fischer Indole or Buchwald Coupling).

Rationale: The indole core is soluble in hot ethanol.[1][3] The hydrophobic phenyl and methoxyphenyl rings significantly decrease water solubility, making water an excellent anti-solvent to drive precipitation.

ParameterSpecificationNotes
Solvent A (Good) Ethanol (Absolute or 95%)High solubility at reflux (

).[1][2][3]
Solvent B (Bad) Deionized WaterInduces supersaturation.[1][3]
Ratio (Approx) 5:1 to 10:1 (EtOH:Water)Highly dependent on initial purity.[2][3]
Temperature Reflux

RT


Slow cooling is critical.[1][3]

Step-by-Step Protocol:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (

    
    ) to dissolve.[1][2][3]
    
    • Tip: If the solution is dark brown/black, add Activated Charcoal (5% w/w) and stir for 5 mins, then filter hot through Celite.

  • Nucleation Setup: Keep the solution at a gentle boil. Add warm Water dropwise.[1][2][3]

  • The Cloud Point: Stop adding water immediately when a faint turbidity (cloudiness) persists for 10 seconds.

  • Clearing: Add one drop of hot Ethanol to clear the solution back to transparent.[1][2][3]

  • Crystallization: Remove from heat. Cover with foil (exclude light).[2][3] Allow to cool to Room Temperature (RT) undisturbed for 2-4 hours.

  • Harvest: If crystals form, cool to

    
     for 1 hour, then filter. Wash with cold 50% EtOH/Water.[1][3]
    
Alternative System: Ethyl Acetate / Hexanes

Best for: Material that "oils out" in alcohols or is highly lipophilic.[1][2][3]

Rationale: This system relies on polarity differences rather than hydrogen bonding.[1][2][3] The methoxy group provides a "handle" for Ethyl Acetate interaction.[1][3]

  • Dissolve in minimum hot Ethyl Acetate.[1][2][3]

  • Slowly add hot Hexanes (or Heptane) until slight turbidity.

  • Allow to cool very slowly (wrap flask in a towel to insulate).

Part 2: Troubleshooting & FAQs

Issue 1: "My product turned into a gummy oil at the bottom of the flask."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1][3] It occurs when the temperature of the solution drops below the melting point of the solute before saturation is reached, or if impurities lower the melting point.

Corrective Actions:

  • The Re-Heat: Re-heat the mixture until the oil redissolves. Add a small amount of Solvent A (Ethanol) to lower the concentration. Cool much slower (insulate the flask).

  • The Seed: If you have any pure crystal from a previous batch, add a "seed crystal" when the solution reaches room temperature.

  • The Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.

Issue 2: "The crystals are yellow or brown, but should be off-white."

Diagnosis: Indoles are electron-rich and prone to oxidation, forming quinoid-type impurities (often yellow/red).[1][2][3]

Corrective Actions:

  • Charcoal Treatment: As mentioned in the SOP, use activated carbon during the hot dissolution phase.

  • Acid Wash (Pre-crystallization): If the color persists, dissolve in EtOAc and wash with dilute HCl (to remove unreacted hydrazines) and Sodium Bisulfite (to reduce oxidized species) before attempting recrystallization again.

Issue 3: "Nothing is precipitating. The solution is clear."

Diagnosis: The solution is not supersaturated.

Corrective Actions:

  • Evaporation: Gently boil off solvent to reduce volume by 20%.[1][2][3]

  • Ice Bath: Only after reaching room temperature, place the flask in an ice bath.

  • Anti-Solvent: Add more Water (for EtOH system) or Hexane (for EtOAc system) dropwise until turbidity returns.[2][3]

Part 3: Visual Troubleshooting Workflows

Workflow 1: The Recrystallization Logic Gate

RecrystallizationLogic Start Crude 1-(4-methoxyphenyl)-2-phenyl-1H-indole SolventChoice Select Solvent System Start->SolventChoice Dissolve Dissolve in Hot Solvent A (EtOH or EtOAc) SolventChoice->Dissolve ColorCheck Is solution dark/colored? Dissolve->ColorCheck Charcoal Add Activated Charcoal & Filter Hot ColorCheck->Charcoal Yes AntiSolvent Add Anti-Solvent (Hot) (Water or Hexane) ColorCheck->AntiSolvent No Charcoal->AntiSolvent CloudPoint Cloud Point Reached? AntiSolvent->CloudPoint CloudPoint->AntiSolvent No Clear Add drop of Solvent A to clear CloudPoint->Clear Yes Cooling Cool Slowly to RT Clear->Cooling ResultCheck State of Product? Cooling->ResultCheck Success Filter & Dry Crystals ResultCheck->Success Crystals Oiling Oiling Out (Gummy) ResultCheck->Oiling Oil NoPrecip No Precipitate ResultCheck->NoPrecip Clear Oiling->Dissolve Re-heat & Dilute NoPrecip->AntiSolvent Concentrate/Add More B

Caption: Logic flow for standard recrystallization, addressing color removal and phase separation issues.

Workflow 2: Mechanism of "Oiling Out" vs. Crystallization

OilingVsCrystal HotSol Hot Saturated Solution TempDrop Temperature Drop HotSol->TempDrop Nucleation Nucleation (Ordered Lattice) TempDrop->Nucleation Slow Cool / Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) TempDrop->LLPS Fast Cool / Impurities Growth Crystal Growth Nucleation->Growth LLPS->HotSol Remedy: Re-heat + More Solvent Amorphous Amorphous Solid (Impure) LLPS->Amorphous

Caption: Mechanistic divergence between successful crystallization and oiling out, highlighting the critical role of cooling rate.

References

  • University of Rochester. (n.d.).[1][3] Tips and Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link][2]

  • Massachusetts Institute of Technology (MIT). (n.d.).[1] Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[1][2][3] Retrieved from [Link][2]

  • Zhang, X., & Larock, R. C. (2005). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization. (Supporting Information regarding methoxy-aryl alkynes purification). Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for 1-(4-Methoxyphenyl)-2-phenylethanone (Structural analog solubility data). PubChem.[1][2][3] Retrieved from [Link]

  • Błachut, D., et al. (2002). Synthesis and impurity profiling of methoxy-substituted phenyl-2-propanamines. Zeitschrift für Naturforschung.[1][2][3] (Demonstrates ethanol/water purification for methoxy-phenyl derivatives). Retrieved from [Link]

Sources

Optimization

removing metal impurities from 1-(4-methoxyphenyl)-2-phenyl-1H-indole for OLEDs

Subject: 1-(4-methoxyphenyl)-2-phenyl-1H-indole (OLED Grade) Ticket ID: PUR-IND-4MP Priority: Critical (Device Lifetime Impact) Introduction: The "Invisible" Killer of OLED Efficiency Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-(4-methoxyphenyl)-2-phenyl-1H-indole (OLED Grade) Ticket ID: PUR-IND-4MP Priority: Critical (Device Lifetime Impact)

Introduction: The "Invisible" Killer of OLED Efficiency

Welcome to the technical support hub for OLED material purification. You are likely here because your 1-(4-methoxyphenyl)-2-phenyl-1H-indole (a common Hole Transport or Host material precursor) has passed HPLC purity checks (>99.5%) but is failing in device lifetime or efficiency tests.

The Diagnosis: The culprit is almost certainly trace metal contamination (Pd, Cu, Fe). The Science: In OLEDs, heavy metals act as triplet exciton quenchers via spin-orbit coupling. Even at 50 ppm, residual Palladium from Buchwald-Hartwig synthesis provides non-radiative decay pathways, effectively "short-circuiting" the photon emission process and degrading the organic layer under voltage stress.

This guide provides a self-validating, two-phase purification protocol to reach 4N purity (99.99%) with metal content <1 ppm .

Phase 1: Wet Chemistry (The "Rough" Clean)

Objective: Reduce bulk metal content from ~500-1000 ppm to <50 ppm. Why: Sublimation (Phase 2) is inefficient if the starting material is too dirty; metals can entrain in the vapor or degrade the source material thermally.

Workflow Visualization: Scavenger Protocol

ScavengerProtocol Crude Crude Indole (High Pd) Dissolve Dissolution (Toluene/THF) Crude->Dissolve Scavenger Add Scavenger (Si-TMT / Si-Thiol) Dissolve->Scavenger 10 wt% load Stir Stir 50°C, 4-12h Scavenger->Stir Filter Filtration (0.2 µm PTFE) Stir->Filter Recryst Recrystallization (EtOH/Toluene) Filter->Recryst Filtrate Result Pre-Sublimation Solid (<50 ppm Metal) Recryst->Result

Figure 1: Wet chemistry workflow for bulk metal removal using functionalized silica scavengers.

Step-by-Step Protocol

1. Solvent Selection

  • Recommended: Toluene or Chlorobenzene (High solubility for the indole).

  • Avoid: DCM (often contains stabilizer residues) or DMF (hard to remove).

2. Scavenger Treatment (Crucial Step) Do not rely on activated charcoal alone; it is non-selective. Use functionalized silica.[1]

  • Reagent: SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine).

  • Dosage: Add scavenger at 10-20 wt% relative to the crude mass.

  • Process:

    • Dissolve crude indole in Toluene (10 mL/g).

    • Add scavenger resin.[2]

    • Stir at 50°C for 6–12 hours . (Heat improves kinetics for Pd removal).[3]

    • Filter through a 0.2 µm PTFE pad (critical to remove fine silica dust).

3. Recrystallization

  • Concentrate the filtrate.

  • Recrystallize using a Toluene/Ethanol system.

    • Why: Toluene keeps the indole in solution; Ethanol acts as the anti-solvent to force precipitation while keeping remaining organic impurities soluble.

Phase 2: Gradient Sublimation (The "Final" Polish)

Objective: Reach OLED-grade purity (>99.99%) and remove trace metals to ppb levels. Mechanism: Separation based on vapor pressure differences. Metals generally have negligible vapor pressure at organic sublimation temperatures and remain in the "ash."

Sublimation Train Logic

Sublimation Source Zone 1: Source (220-260°C) Residue: Metals/Ash Product Zone 2: Product Deposition (160-200°C) Target Molecule Source->Product Target Vapor Volatile Zone 3: Volatile Trap (<100°C) Solvent/Light Impurities Product->Volatile Light Impurities Vacuum Vacuum Pump (<10^-5 Torr) Volatile->Vacuum

Figure 2: Thermal gradient zones in a vacuum sublimation train. The target indole deposits in Zone 2.

Operational Parameters (Method Development)

Since exact sublimation points depend on vacuum quality, use this Ramp Protocol :

ParameterSettingNotes
Base Pressure

Torr
Turbo pump required. Roughing pumps are insufficient.
Carrier Gas None or ultra-pure

High vacuum (molecular flow) is preferred over carrier gas for deep purification.
Zone 1 (Source) Start: 180°C Ramp: +5°C/10 min Hold: ~240°CObserve onset of evaporation. Do not overheat (charring risk).
Zone 2 (Target) 180°C

140°C
Create a gradient. The product will crystallize where

.
Zone 3 (Trap) Ambient / Water CooledCaptures residual solvent and volatile organic impurities.

Validation:

  • The "Ash" in Zone 1 will be black/grey (concentrated metals).

  • The Product in Zone 2 should be white/translucent crystals.

  • Yellow discoloration in Zone 2 indicates decomposition or insufficient separation of organic impurities.

Troubleshooting & FAQ

Q1: My HPLC shows 99.8% purity, but my device efficiency is still low. Why?

A: HPLC detects organic impurities (side products, isomers). It is blind to metal ions. A sample can be 99.9% organically pure but contain 500 ppm Palladium.

  • Action: You must run ICP-MS (Inductively Coupled Plasma Mass Spectrometry) .[4][5][6]

  • Target: Pd < 10 ppm (ideally < 1 ppm).

Q2: Can I skip the scavenger step and just sublime?

A: Not recommended.

  • Risk: If metal content is high (>1000 ppm), the "ash" layer in the sublimation boat becomes thick, acting as a thermal insulator. This causes uneven heating, "bumping" (splattering material into the product zone), and thermal decomposition of your indole.

Q3: The product is turning yellow during sublimation.

A: This indicates thermal decomposition or oxidation .

  • Vacuum Leak: Check O-rings. Oxygen at 250°C will destroy the indole.

  • Too Hot: Reduce Zone 1 temperature. You are likely cracking the methoxy group.

Q4: How do I clean the quartz sublimation tube between runs?

A: Cross-contamination is fatal.

  • Soak in Aqua Regia (3:1 HCl:HNO3) for 12 hours (removes metals).

  • Rinse with Deionized Water.

  • Rinse with Acetone/Isopropanol.

  • Bake in an oven at 120°C.

References

  • Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?[7] Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Shimadzu. (2021).[8] Purification of Organic Light-Emitting Diode Materials using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Jeon, H.G., et al. (2011). A modified sublimation purification system using arrays of partitions.[9] (Shinshu University). Retrieved from [Link]

Sources

Troubleshooting

solving aggregation-caused quenching in indole-based fluorophores

Topic: Solving Aggregation-Caused Quenching (ACQ) in Indole-Based Fluorophores Introduction: The "Indole Paradox" User Query: "My indole-based probe has a quantum yield of 0.8 in DMSO, but it’s non-fluorescent in aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Aggregation-Caused Quenching (ACQ) in Indole-Based Fluorophores

Introduction: The "Indole Paradox"

User Query: "My indole-based probe has a quantum yield of 0.8 in DMSO, but it’s non-fluorescent in aqueous buffer or solid state. What is happening?"

The Technical Reality: You are experiencing Aggregation-Caused Quenching (ACQ) .[1][2] Indole is a planar, hydrophobic scaffold. In high concentrations or aqueous media (where solubility drops), these planar molecules stack like cards (H-aggregates). This


 stacking allows excited-state energy to dissipate non-radiatively through intermolecular charge transfer or thermal decay, rather than emitting a photon.

This guide provides a modular approach to diagnosing and solving ACQ, ranging from physical formulation adjustments to synthetic redesigns.

Module 1: Diagnostic Center (Is it actually ACQ?)

Before modifying your molecule, you must distinguish ACQ from the Inner Filter Effect (IFE) . IFE is an optical artifact caused by high absorbance, whereas ACQ is a molecular quenching event.

Diagnostic Flowchart

ACQ_Diagnosis Start Symptom: Fluorescence drops at high concentration Step1 Dilute sample 10-fold (maintain solvent ratio) Start->Step1 Decision1 Does Fluorescence increase linearly? Step1->Decision1 ResultIFE Diagnosis: Inner Filter Effect (IFE) (Optical re-absorption) Decision1->ResultIFE Yes (Linear recovery) Step2 Check Absorbance Spectra (Normalized) Decision1->Step2 No (Still quenched) Decision2 Is there a blue-shift (Hypsochromic) in Abs? Step2->Decision2 ResultACQ Diagnosis: ACQ (H-Aggregates) (Pi-Pi Stacking) Decision2->ResultACQ Yes (H-band formation) ResultJ Diagnosis: J-Aggregates (Head-to-Tail Stacking) Decision2->ResultJ No (Red-shift observed)

Figure 1: Decision logic to distinguish optical artifacts (IFE) from molecular quenching (ACQ).

FAQ: Diagnosis
  • Q: Why does the absorbance shift matter?

    • A: In H-aggregates (ACQ), molecules stack face-to-face. This splits the excited state energy levels, allowing transitions only to the higher energy state (Blue shift/Hypsochromic), which then relaxes non-radiatively. If your absorbance spectrum in water looks identical to DMSO but intensity is low, suspect dynamic quenching or solvation effects, not necessarily stacking.

Module 2: Chemical Engineering Solutions (Synthesis)

If diagnosis confirms ACQ, you must disrupt the planar stacking. The most robust solution is transforming your fluorophore into an Aggregation-Induced Emission (AIE) system.

Strategy A: Rotor Introduction (The "Propeller" Effect)

Attach a bulky, rotating group to the Indole C3 or N1 position.

  • Mechanism: In solution, the rotor spins, dissipating energy (dark). In aggregates, rotation is restricted (RIR - Restriction of Intramolecular Rotation), forcing energy release as light.[3]

  • Recommended Rotors: Tetraphenylethene (TPE), Triphenylamine (TPA).

Strategy B: Steric Bumpering

If you cannot alter the core chromophore significantly, add "bumpers" to prevent close approach.

  • Modification: Add tert-butyl groups or adamantane moieties.

  • Target: Indole positions C2, C4, or C7.

Comparative Data: Indole Modifications

Modification StrategyExample MoietyEffect on ACQEffect on SolubilityEmission Shift
Rotor (AIE) Tetraphenylethene (TPE)Reverses (Dark

Bright)
Decreases (more hydrophobic)Red-shift (Conjugation extension)
Steric Bumper tert-butyl groupMitigates (Prevents stacking)Slight DecreaseMinimal
Twisted Donor Triphenylamine (TPA)Reverses (TICT mechanism)DecreasesRed-shift (ICT character)

Module 3: Formulation Solutions (Non-Synthetic)

User Query: "I cannot synthesize a new molecule. I need to use this specific indole drug. How do I make it fluorescent in water?"

Solution: Supramolecular Encapsulation. You must physically isolate the indole molecules using a "Host."

Protocol: Cyclodextrin Encapsulation

Cyclodextrins (CD) are cone-shaped sugars with a hydrophobic cavity that binds indole perfecty (1:1 stoichiometry).

  • Select Host: Use

    
    -Cyclodextrin  (cavity size ~7.8 Å) or Sulfobutylether-
    
    
    
    -CD
    (for higher solubility).
  • Preparation:

    • Dissolve

      
      -CD in water (10 mM).
      
    • Slowly add Indole stock (in DMSO) to the CD solution. Keep DMSO < 1%.

    • Incubate 1 hour at RT.

  • Mechanism: The indole enters the CD cavity. The CD wall acts as a shield, preventing a second indole molecule from stacking on top.

Encapsulation Indole Indole (Hydrophobic) Complex Inclusion Complex (Emissive) Indole->Complex + Cyclodextrin (Kd ~ 200-800 M^-1) Stack Aggregated Indole (Quenched) Indole->Stack In Water (No Host) CD Beta-Cyclodextrin (Host) CD->Complex

Figure 2: Competition between self-aggregation (quenching) and host-guest encapsulation (emissive).

Module 4: Standard Operating Procedures (Protocols)

Protocol A: The Water Fraction ( ) Sweep

Use this to characterize if your molecule is ACQ or AIE active.

Materials:

  • Fluorophore stock (1 mM in THF or DMSO).

  • Pure Water (Milli-Q).

  • Spectrofluorometer.

Steps:

  • Prepare 10 vials.

  • Add solvent (THF) and Water to create ratios from 0% to 90% water (

    
    ).
    
  • Inject fluorophore stock into each vial to a final conc of 10

    
    M. Crucial:  Keep dye concentration constant across all vials.
    
  • Measure PL spectra immediately.

  • Data Analysis: Plot Peak Intensity (

    
    ) vs. Water Fraction (
    
    
    
    ).

Interpretation:

  • ACQ Pattern: Intensity starts high at

    
     and crashes as 
    
    
    
    increases.
  • AIE Pattern: Intensity is low at

    
    , remains low until nucleation (
    
    
    
    ), then shoots up exponentially.
Protocol B: Solid-State Quantum Yield (Absolute)

Required for validating solid-state probes.

Equipment: Integrating Sphere (Quanta-phi or similar).

  • Blank: Insert empty quartz powder holder or Teflon blank. Measure excitation scatter (

    
    ).
    
  • Sample: Load indole powder/film. Measure emission (

    
    ) and excitation scatter (
    
    
    
    ).
  • Calculate:

    
    
    (Note: 
    
    
    
    is emission of blank, usually 0).

References

  • Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. Link

    • Foundational text on AIE mechanisms including RIR and RIM.
  • Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). "Aggregation-induced emission."[4][5][6][7] Chemical Society Reviews. Link

    • Details the restriction of intramolecular rotation (RIR) applicable to indole-TPE hybrids.
  • Nigam, S., & Rydberg, A. (2024). "Investigation of indole chalcones encapsulation in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -cyclodextrin." Academia / Chemical Physics Letters. Link
    
    • Validates the 1:1 stoichiometry and fluorescence recovery of indoles via cyclodextrin.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Authoritative source for Inner Filter Effect (IFE) vs. Quenching diagnostics.
  • Liu, Y., et al. (2022). "Indole-Substituted Tetraphenylethylenes: Greenish-Blue Emitters with Aggregation-Induced Emission." ACS Omega. Link

    • Specific synthetic protocols for converting indole ACQ systems to AIE systems.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of 1-(4-methoxyphenyl)-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, indole derivatives stand out for their vast therapeutic potential and diverse applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, indole derivatives stand out for their vast therapeutic potential and diverse applications. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of structural elucidation. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 1-(4-methoxyphenyl)-2-phenyl-1H-indole, a compound of interest in various research domains. By comparing its spectral features with those of the parent 2-phenylindole and other relevant derivatives, we offer a comprehensive reference for researchers engaged in the synthesis and characterization of novel indole-based compounds.

The Foundational Spectrum: 2-Phenyl-1H-indole

To appreciate the spectral nuances of 1-(4-methoxyphenyl)-2-phenyl-1H-indole, we must first understand the 1H NMR spectrum of its structural precursor, 2-phenyl-1H-indole. The spectrum of 2-phenyl-1H-indole is characterized by distinct signals corresponding to the protons of the indole ring and the C2-phenyl substituent.

A notable feature is the broad singlet for the N-H proton, typically found at a downfield chemical shift (around 8.28 ppm in CDCl3), a consequence of its acidic nature and potential for hydrogen bonding.[1] The protons of the indole ring and the phenyl group resonate in the aromatic region, generally between 6.8 and 7.7 ppm.[1][2][3][4] The H3 proton of the indole ring characteristically appears as a singlet or a narrowly split multiplet at a more upfield position compared to other aromatic protons, often around 6.82 ppm, due to its specific electronic environment.[1]

Predicting the 1H NMR Spectrum of 1-(4-methoxyphenyl)-2-phenyl-1H-indole

The introduction of a 4-methoxyphenyl group at the N1 position of the indole ring induces significant changes in the 1H NMR spectrum. This substitution eliminates the N-H proton signal and introduces new resonances for the N-aryl substituent, while also influencing the chemical shifts of the existing protons on the indole and C2-phenyl rings.

Below is a detailed, predicted interpretation of the 1H NMR spectrum of 1-(4-methoxyphenyl)-2-phenyl-1H-indole, based on established principles of NMR spectroscopy and data from analogous structures.

Workflow for Spectral Prediction

Caption: A workflow diagram illustrating the process of predicting the 1H NMR spectrum.

Detailed Predicted 1H NMR Assignments for 1-(4-methoxyphenyl)-2-phenyl-1H-indole

The table below summarizes the predicted chemical shifts (δ), multiplicities, and proton assignments for the title compound. These predictions are grounded in the analysis of substituent effects on aromatic systems.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Justification for Prediction
H3~6.7 - 6.9sThe C3-H of the indole ring is a singlet and is expected to be in a similar region as in 2-phenylindole, slightly influenced by the N-substituent.
H4, H5, H6, H7~7.0 - 7.8mThese protons on the indole benzo ring will appear as a complex multiplet, with their precise shifts influenced by the anisotropic effects of the adjacent aromatic rings.
H2', H6' (of C2-phenyl)~7.4 - 7.6mProtons ortho to the indole ring on the C2-phenyl group.
H3', H4', H5' (of C2-phenyl)~7.2 - 7.4mThe meta and para protons of the C2-phenyl group will resonate as a multiplet.
H2'', H6'' (of N1-methoxyphenyl)~7.1 - 7.3dThese protons are ortho to the indole nitrogen and will likely appear as a doublet due to coupling with the meta protons.
H3'', H5'' (of N1-methoxyphenyl)~6.8 - 7.0dThese protons are ortho to the electron-donating methoxy group, causing them to be shielded and appear more upfield as a doublet.
-OCH3~3.8sThe methoxy group protons will appear as a characteristic sharp singlet in the upfield region of the aromatic spectrum.

Comparative Analysis: The Impact of N-Arylation

The most significant difference between the 1H NMR spectra of 2-phenyl-1H-indole and 1-(4-methoxyphenyl)-2-phenyl-1H-indole is the absence of the N-H signal in the latter and the appearance of signals for the N-(4-methoxyphenyl) group.

The introduction of the N-aryl substituent is also expected to cause a general downfield shift of the indole protons, particularly H7, due to the deshielding effect of the aromatic ring current of the N-substituent. Conversely, the electron-donating methoxy group on the N-phenyl ring will shield the ortho and para protons of that ring, causing them to resonate at a relatively upfield position.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

For researchers aiming to experimentally verify these predictions, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of multiplets).

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

The interpretation of the 1H NMR spectrum of 1-(4-methoxyphenyl)-2-phenyl-1H-indole is a deductive process that builds upon the foundational understanding of simpler, related structures. By methodically analyzing the expected electronic and anisotropic effects of the N-(4-methoxyphenyl) substituent, we can confidently predict the chemical shifts and multiplicities of the various protons in the molecule. This guide provides a robust framework for researchers to interpret their experimental data, facilitating the unambiguous structural confirmation of this and other complex indole derivatives, thereby accelerating the pace of discovery in drug development and materials science.

References

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. Available at: [Link]

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available at: [Link]

  • (PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Available at: [Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - Taylor & Francis. Available at: [Link]

  • NMR STUDIES OF INDOLE. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

  • Electronic Supplementary Information Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones by General Pd-C. Available at: [Link]

  • 2-Phenylindole - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide - MDPI. Available at: [Link]

  • 1-((2-(4-methoxyphenyl)-1-phenyl-1h-indol-4-yl)oxy)-3-(isopropylamino)-2-propanol hcl. Available at: [Link]

  • 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0054069) - NP-MRD. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

  • 2-Phenylindole - SpectraBase. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Proton NMR spectrum of phenyl derivatives 5. Assignments of peaks to... - ResearchGate. Available at: [Link]

  • ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. - ResearchGate. Available at: [Link]

  • Synthesis of 2-phenylindoxyls - arkat usa. Available at: [Link]

  • Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst - Indian Academy of Sciences. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-Aryl Indoles

For Researchers, Scientists, and Drug Development Professionals Introduction N-aryl indoles represent a pivotal scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agroche...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl indoles represent a pivotal scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. A profound understanding of their molecular structure is paramount for the development of novel compounds with tailored properties. Mass spectrometry stands as an indispensable tool for the structural elucidation of these molecules. The fragmentation patterns observed in mass spectrometry provide a veritable fingerprint of a molecule, offering deep insights into its connectivity and chemical nature.

This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of N-aryl indoles under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Moving beyond a mere catalog of fragments, we will delve into the mechanistic underpinnings of these fragmentation pathways. By understanding the "why" behind the observed cleavages and rearrangements, researchers can more confidently identify unknown N-aryl indoles, differentiate between isomers, and predict the fragmentation of novel derivatives. This guide is designed to empower researchers to leverage mass spectrometry to its full potential in the study of this important class of compounds.

I. Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides rich structural information, though in some cases, the molecular ion peak may be of low intensity or absent altogether. For N-aryl indoles, EI mass spectra are characterized by several key fragmentation pathways that probe the stability of the indole nucleus and the N-aryl bond.

A. Fundamental Fragmentation of the Indole Nucleus

The indole ring itself possesses a characteristic fragmentation pattern under EI conditions, which often serves as a foundational reference for interpreting the spectra of its derivatives. The primary fragmentation involves the loss of hydrogen cyanide (HCN), a stable neutral molecule, from the pyrrole ring.

Experimental Protocol: Acquiring EI Mass Spectra of N-Aryl Indoles

  • Sample Preparation: Dissolve the N-aryl indole sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with library data where available and propose fragmentation pathways for the observed ions.

B. Fragmentation of N-Phenylindole: A Case Study

N-phenylindole serves as an excellent model to understand the fundamental EI fragmentation of N-aryl indoles. The key fragmentation pathways are initiated by the radical cation formed upon electron impact.

  • Molecular Ion (M•+): The molecular ion of N-phenylindole is typically observed with high relative abundance, reflecting the stability of the aromatic system.

  • Loss of a Hydrogen Atom ([M-H]+): A common fragmentation for aromatic compounds, leading to a stable even-electron cation.

  • Cleavage of the N-Phenyl Bond: While direct cleavage to form an indole radical cation and a phenyl cation (or vice-versa) is possible, rearrangements are often more favorable.

  • Rearrangement and Fragmentation: A key fragmentation pathway involves a hydrogen rearrangement followed by the expulsion of a stable neutral molecule. For instance, a hydrogen from the phenyl ring can migrate to the indole nitrogen, leading to the formation of a protonated indole-like structure which can then undergo further fragmentation.

EI_Fragmentation_N_Phenylindole M N-Phenylindole (M•+) MH [M-H]+ M->MH - H• Phenyl_ion Phenyl cation M->Phenyl_ion - Indole• Rearranged_ion Rearranged Intermediate M->Rearranged_ion H-rearrangement Indole_ion Indole fragment ion Rearranged_ion->Indole_ion - C6H5•

Figure 1: Simplified EI fragmentation of N-phenylindole.

C. Influence of Substituents on the N-Aryl Ring

The nature and position of substituents on the N-aryl ring significantly influence the fragmentation pattern. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can direct fragmentation pathways by stabilizing or destabilizing key fragment ions.

Substituent on N-Aryl RingEffect on FragmentationCharacteristic Fragment Ions
-CH₃ (Tolyl) Promotes benzylic cleavage.Loss of H• to form a stable tropylium-like ion.
-Cl (Chlorophenyl) Isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic tool. Cleavage of the C-Cl bond.[M-Cl]+, ions showing the characteristic isotopic signature.
-OCH₃ (Methoxyphenyl) Favors cleavage of the methyl group, followed by the loss of CO.[M-CH₃]+, [M-CH₃-CO]+

The fragmentation of substituted N-aryl-tetrazoles has shown a high dependence on the nature of the substituents, which provides a strong parallel for what is expected with N-aryl indoles.[1]

II. Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source. To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed. In ESI-MS/MS, the precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID).

A. Formation of Protonated Molecules and Adducts

In positive-ion ESI, N-aryl indoles readily form protonated molecules ([M+H]⁺) due to the basicity of the indole nitrogen. The site of protonation can influence the subsequent fragmentation pathways. Theoretical and experimental studies on related N-substituted indoles, such as N-(2-pyridinylmethyl)indoles, have shown that the initial protonation occurs at the most basic site, and subsequent proton transfer can trigger fragmentation.[2]

Experimental Protocol: Acquiring ESI-MS/MS Spectra of N-Aryl Indoles

  • Sample Preparation: Dissolve the N-aryl indole sample in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • Instrumentation: Utilize a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-1000.

  • MS/MS Conditions:

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for each compound (e.g., ramp from 10-40 eV).

  • Data Analysis: Analyze the product ion spectrum to identify characteristic fragment ions and propose fragmentation mechanisms.

B. Key Fragmentation Pathways in ESI-MS/MS

The fragmentation of protonated N-aryl indoles in ESI-MS/MS is often directed by the location of the charge and involves rearrangements and the loss of stable neutral molecules.

  • Cleavage of the N-Aryl Bond: This is a prominent fragmentation pathway. The protonated molecule can fragment to produce a protonated indole ion and a neutral aryl radical, or an indole radical and a protonated aryl species. The relative abundance of these fragments will depend on the proton affinity of the indole and aryl moieties.

  • Fragmentation of the Indole Ring: Similar to EI, the loss of small molecules like HCN or ethene from the indole ring can occur, although typically requiring higher collision energies.

  • Rearrangements involving the Aryl Group: Proton transfer from the indole nitrogen to the aryl ring can initiate fragmentation pathways within the aryl substituent. For example, in N-(p-methoxyphenyl)indole, a proton transfer could facilitate the loss of formaldehyde.

ESI_Fragmentation_N_Aryl_Indole MH [M+H]+ Protonated_Indole Protonated Indole MH->Protonated_Indole - Aryl• Protonated_Aryl Protonated Aryl MH->Protonated_Aryl - Indole• Rearranged_MH Rearranged [M+H]+ MH->Rearranged_MH Proton Transfer Aryl_Radical Aryl Radical Indole_Radical Indole Radical Fragment_Aryl Fragment from Aryl Group Rearranged_MH->Fragment_Aryl - Neutral Loss

Figure 2: General ESI-MS/MS fragmentation of N-aryl indoles.

C. Comparative Fragmentation of Substituted N-Aryl Indoles (ESI-MS/MS)

The substituents on the N-aryl ring play a crucial role in directing the ESI-MS/MS fragmentation, often in a more predictable manner than in EI due to the charge-directed nature of the fragmentation.

Substituent on N-Aryl RingExpected Fragmentation BehaviorPredicted Major Product Ions
-H (Phenyl) Cleavage of the N-phenyl bond.Protonated indole, phenyl cation.
-CH₃ (Tolyl) Cleavage of the N-tolyl bond; potential for rearrangement and loss of methane from the protonated tolyl moiety.Protonated indole, tolyl cation.
-Cl (Chlorophenyl) Cleavage of the N-chlorophenyl bond; loss of HCl from the protonated chlorophenyl moiety. Isotopic pattern is diagnostic.Protonated indole, chlorophenyl cation.
-OCH₃ (Methoxyphenyl) Cleavage of the N-methoxyphenyl bond; loss of CH₂O (formaldehyde) via a proton transfer rearrangement.Protonated indole, methoxyphenyl cation, [M+H - CH₂O]⁺.

Studies on related N-aryl compounds have demonstrated that the fragmentation pathways are highly influenced by the electronic effects of the substituents.[1]

III. Comparison of EI and ESI Fragmentation Patterns

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Hard, energeticSoft, gentle
Molecular Ion M•+, often fragmented[M+H]⁺, typically stable
Fragmentation Extensive, radical-drivenControlled, charge-driven (CID)
Primary Cleavage C-H, C-C, and C-N bond cleavages throughout the moleculeOften initiated at the site of protonation; cleavage of the N-aryl bond is common
Rearrangements Common, can be complexOften involve proton transfer
Information Rich structural detail, but can be complex to interpretClear precursor-product relationships, good for identifying specific structural motifs

IV. Conclusion and Future Perspectives

The mass spectrometric fragmentation of N-aryl indoles is a rich and informative field of study. Electron Ionization provides a detailed fingerprint of the molecule, with characteristic fragmentation of the indole nucleus and substituent-driven cleavages. Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled fragmentation, often dominated by the cleavage of the N-aryl bond and charge-directed rearrangements.

For researchers in drug development and related fields, a thorough understanding of these fragmentation patterns is crucial for the rapid and accurate identification of novel N-aryl indole derivatives. As new compounds are synthesized, the principles outlined in this guide can be used to predict their fragmentation behavior, aiding in their structural confirmation.

Future work in this area will likely involve the use of high-resolution mass spectrometry to determine the elemental composition of fragment ions with high accuracy, and the application of computational chemistry to model fragmentation pathways and predict mass spectra. The continued development of mass spectrometry techniques and data analysis tools will undoubtedly provide even deeper insights into the gas-phase chemistry of N-aryl indoles.

References

  • Nekrasov, Y., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. Scientific Research Publishing. [Link]

  • Aguiar, G. P. S., et al. (2021). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

  • Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. [Link]

  • LibreTexts. (2021). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

  • Navrátilová, Z., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Journal of Heterocyclic Chemistry. [Link]

  • Yin, Y., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Pinga, E., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl). International Journal of Molecular Sciences. [Link]

  • University of Arizona. Mass Spectrometry - Interpretation. [Link]

  • Chen, Y., et al. (2020). Gas‐phase Smiles rearrangement of ortho‐nitro‐substituted diaryliodonium cations and their mechanistic insights. Rapid Communications in Mass Spectrometry. [Link]

  • Jeremić, L. A., et al. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry. [Link]

  • Costa, S. P. G., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules. [Link]

  • Lee, J. W., et al. (2019). Electrospray ionization-ion mobility spectrometry–high resolution tandem mass spectrometry with collision-induced charge stripping for the analysis of highly multiply charged intact polymers. Analyst. [Link]

  • Tsvetkov, Y. E., et al. (2020). Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines. International Journal of Molecular Sciences. [Link]

  • Guo, G., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Tan, Y., et al. (2023). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites. [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Davidson, T., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray. Journal of Mass Spectrometry. [Link]

  • El-Hawary, S. S., et al. (2022). Bioconversion of Callus-Produced Precursors to Silymarin Derivatives in Silybum marianum Leaves for the Production of Bioactive Compounds. Plants. [Link]

Sources

Validation

Comparative Guide: IR Spectroscopy Characterization of 1-(4-methoxyphenyl)-2-phenyl-1H-indole

Executive Summary 1-(4-methoxyphenyl)-2-phenyl-1H-indole is a biologically significant scaffold, often investigated in medicinal chemistry as a COX-2 inhibitor analog or in material science for its optoelectronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-methoxyphenyl)-2-phenyl-1H-indole is a biologically significant scaffold, often investigated in medicinal chemistry as a COX-2 inhibitor analog or in material science for its optoelectronic properties. Its synthesis typically involves the N-arylation of 2-phenylindole.

This guide provides a technical breakdown of its Infrared (IR) spectral fingerprint. Unlike standard database dumps, this analysis focuses on comparative diagnostics —specifically how to distinguish the target molecule from its precursors (2-phenylindole) and structural analogs using vibrational spectroscopy.

Key Diagnostic Indicators:

  • Absence of N-H Stretch: The disappearance of the sharp band at ~3400 cm⁻¹ is the primary confirmation of successful N-substitution.

  • Appearance of Ether Stretches: Strong bands at ~1245 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric) confirm the incorporation of the 4-methoxyphenyl group.

  • Aromatic Complexity: Distinct out-of-plane (OOP) bending patterns <900 cm⁻¹ differentiate the mono-substituted phenyl ring at C2 from the para-substituted phenyl ring at N1.

Part 1: Structural Analysis & Predicted Vibrational Modes

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components. The following diagram maps the chemical structure to specific IR active regions.

IR_Analysis Molecule 1-(4-methoxyphenyl)-2-phenyl-1H-indole Core Indole Core (Aromatic C=C/C-N) Molecule->Core Sub1 N1-Substituent (p-Methoxyphenyl) Molecule->Sub1 Sub2 C2-Substituent (Phenyl) Molecule->Sub2 Peak1 1600-1450 cm⁻¹ Skeletal Vibrations Core->Peak1 Peak4 >3000 cm⁻¹ Ar-H Stretch Core->Peak4 Peak2 ~1245 cm⁻¹ C-O-C Asym Stretch Sub1->Peak2 Peak3 ~2835 cm⁻¹ O-CH3 C-H Stretch Sub1->Peak3 Sub2->Peak4 Peak5 690-750 cm⁻¹ OOP Bending (Mono-sub Phenyl) Sub2->Peak5

Figure 1: Structural deconstruction of vibrational modes. Note the distinct contribution of the methoxy group (red/yellow nodes) which serves as a unique fingerprint against the precursor.

Part 2: Comparative Spectral Analysis

The most critical application of IR in this context is reaction monitoring. The table below contrasts the target product with its starting material (2-phenylindole) and a standard reference (Anisole) to validate functional group assignments.

Table 1: Diagnostic Peak Comparison
Functional GroupModeTarget Product (1-(4-methoxyphenyl)-2-phenylindole)Precursor (2-Phenylindole)Reference Analog (Anisole/Methoxybenzene)
N-H StretchABSENT 3400-3450 cm⁻¹ (Sharp/Med)Absent
C-H (Aromatic) Stretch3030 - 3060 cm⁻¹ (Weak)3030 - 3060 cm⁻¹3000 - 3100 cm⁻¹
C-H (Aliphatic) Stretch2835 - 2960 cm⁻¹ (Weak, -OCH₃)Absent2835 - 2960 cm⁻¹
C=C / C=N Ring Stretch1450 - 1600 cm⁻¹ (Multiple bands)1450 - 1600 cm⁻¹1490 - 1600 cm⁻¹
C-O-C Asym.[1] Stretch1240 - 1255 cm⁻¹ (Strong)Absent~1245 cm⁻¹
C-O-C Sym. Stretch1020 - 1040 cm⁻¹ (Medium)Absent~1030 cm⁻¹
OOP Bending Deformation810-840 cm⁻¹ (Para-sub)690 & 745 cm⁻¹ (Mono-sub)745 cm⁻¹ (Ortho-sub/Mono-sub)690 & 750 cm⁻¹
Detailed Analysis of Key Regions
1. The "Reaction Success" Region (3200–3500 cm⁻¹)
  • Precursor: 2-Phenylindole exhibits a distinct N-H stretching vibration. Depending on the sample state (solid KBr vs. solution), this appears as a sharp peak around 3420 cm⁻¹ (free) or a broader band around 3350 cm⁻¹ (H-bonded).

  • Product: The target molecule is N-substituted. The spectrum must be essentially flat in this region. Any peak here indicates incomplete reaction or moisture contamination.

2. The Methoxy Fingerprint (1000–1300 cm⁻¹)
  • The introduction of the p-methoxyphenyl group adds a strong ether linkage.

  • Look for the C-O-C asymmetric stretch at ~1245 cm⁻¹ . This is often one of the strongest peaks in the spectrum of aryl alkyl ethers.

  • A secondary symmetric stretch appears near 1030 cm⁻¹. These are absent in the 2-phenylindole precursor.

3. The Fingerprint Region (600–900 cm⁻¹)
  • Mono-substituted Phenyl (C2 position): Characterized by two strong bands at ~690 cm⁻¹ and ~745 cm⁻¹.

  • Para-substituted Phenyl (N1 position): Characterized by a single strong band in the 800–850 cm⁻¹ range (typically ~830 cm⁻¹), representing two adjacent hydrogens.

  • Note: The indole core itself (1,2-disubstituted benzene ring) also contributes to the 740–760 cm⁻¹ region, making the 750 cm⁻¹ band particularly intense due to overlap.

Part 3: Experimental Protocol (Standard Operating Procedure)

To ensure reproducible data that matches the theoretical values above, follow this specific protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this compound to avoid moisture absorption (which mimics N-H stretches) and to facilitate rapid screening of solid products.

Step-by-Step Workflow:

  • Background Collection:

    • Clean the diamond/ZnSe crystal with isopropanol.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Ensure the product is fully dried (vacuum oven, 40°C, 4h). Residual solvent (e.g., DCM or Ethyl Acetate) will obscure the fingerprint region.

    • Place ~2 mg of solid sample directly onto the crystal.

  • Acquisition:

    • Apply high pressure using the anvil clamp to ensure intimate contact.

    • Scan range: 4000–600 cm⁻¹.

    • Accumulation: 16–32 scans.

  • Post-Processing:

    • Perform baseline correction if the baseline drifts >5% T.

    • Do not smooth the data excessively, as this may merge the aromatic C-H peaks (>3000 cm⁻¹).

Decision Logic for Quality Control

Use the following logic flow to determine if your synthesized product is pure based on IR data.

QC_Logic Start Acquire Spectrum CheckNH Check 3300-3500 cm⁻¹ (N-H Region) Start->CheckNH CheckEther Check 1240-1250 cm⁻¹ (C-O-C Region) CheckNH->CheckEther Flat Baseline Fail_SM FAIL: Residual Starting Material CheckNH->Fail_SM Peak Present Pass PASS: Pure Product CheckEther->Pass Strong Peak Present Fail_Rxn FAIL: Reaction Failed/No Coupling CheckEther->Fail_Rxn Peak Absent

Figure 2: Quality Control Decision Tree. This logic validates the N-arylation efficiency.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 1-(4-methoxyphenyl)-1-propanone (Analog Reference). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).[2] 2-Phenylindole FTIR Spectrum.[2] SpectraBase.[2][3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (General reference for functional group assignments).

  • Barange, S. H., & Bhagat, P. R. (2022).[4] Synthesis and characterization of N-substituted pyrrole derivatives (Structural Analog). ResearchGate.[5] Retrieved from [Link][4]

Sources

Comparative

X-ray diffraction (XRD) data for 1-(4-methoxyphenyl)-2-phenyl-1H-indole crystals

Topic: X-ray diffraction (XRD) data for 1-(4-methoxyphenyl)-2-phenyl-1H-indole crystals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray diffraction (XRD) data for 1-(4-methoxyphenyl)-2-phenyl-1H-indole crystals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Significance

The compound 1-(4-methoxyphenyl)-2-phenyl-1H-indole represents a pivotal scaffold in two distinct high-value fields: medicinal chemistry (as a COX-2 selective inhibitor template) and optoelectronics (as a Hole Transport Material or HTM). Its structure combines the electron-rich indole core with a propeller-like 1,2-diaryl arrangement, creating a rigid, non-planar geometry essential for preventing aggregation-caused quenching (ACQ) in OLEDs and ensuring selectivity in enzyme binding pockets.

This guide provides a comparative analysis of its solid-state properties, contrasting it with established alternatives like Celecoxib (drug standard) and NPB (OLED standard). While specific proprietary crystallographic files (CIFs) for this exact derivative may be paywalled, this guide reconstructs the expected lattice behavior based on the validated 1,2-diphenylindole parent class.

Structural Analysis & Predicted Crystal Data

The crystal packing of 1,2-diarylindoles is governed by the twist angle between the indole plane and the phenyl rings. This steric torsion is the critical quality attribute (CQA) for its solubility and thermal stability.

Comparative Crystal Data (Parent vs. Target)

Data derived from structural analogs (1,2-diphenylindole) and substituent effects.

FeatureParent: 1,2-Diphenylindole Target: 1-(4-methoxyphenyl)-2-phenylindole Impact of Methoxy Group
Formula C₂₀H₁₅NC₂₁H₁₇NOIncreased molecular weight & polarity.
Crystal System Monoclinic (typically P2₁/c)Monoclinic / Triclinic (Predicted) Symmetry often lowers due to the alkoxy tail.
Twist Angle ~50–65° (N-Phenyl vs Indole)~55–70° Methoxy group adds steric bulk, potentially increasing twist.
Interactions C-H···π (Herringbone packing)C-H···O (Weak H-bonds) + C-H···π The methoxy oxygen acts as a weak acceptor, stabilizing specific polymorphs.
Melting Point 80–82 °C108–112 °C (Est.) Dipole-dipole interactions from -OMe typically raise

.
Solubility High in Toluene, DCMHigh in DCM, Mod. in AlcoholsMethoxy increases solubility in polar organic solvents.
Crystal Engineering Logic

The following diagram illustrates how the introduction of the 4-methoxy group alters the supramolecular assembly compared to the unsubstituted parent.

CrystalLogic Scaffold 1,2-Diphenylindole Core Effect1 Steric Torsion (Twist Angle > 50°) Scaffold->Effect1 inherent rigidity Substituent 4-Methoxy Substitution (Position 1-Phenyl) Substituent->Effect1 steric bulk Effect2 Electronic Donation (+M Effect) Substituent->Effect2 electron density Packing Crystal Packing Mode Effect1->Packing prevents π-stacking Effect2->Packing introduces C-H...O bonds Outcome Target Properties: High Tm, Blue-Shifted Fluorescence Packing->Outcome determines

Figure 1: Structural causality diagram showing how the methoxy substituent influences crystal packing and final material properties.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols allow for the de novo generation and validation of the XRD data.

A. Synthesis Verification (The Pre-requisite)

Before XRD, purity must be confirmed. The most robust route is the Ullmann-type N-arylation or Fischer Indole Synthesis .

Protocol:

  • Reactants: 2-Phenylindole (1.0 eq), 4-Iodoanisole (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 eq).

  • Solvent: DMSO, heated to 110 °C for 24h.

  • Purification: Column chromatography (Hexane:EtOAc 9:1).

  • Validation Check:

    • ¹H NMR (CDCl₃): Look for the methoxy singlet at ~3.8 ppm and the disappearance of the indole N-H broad singlet at ~8.5 ppm.

B. Single Crystal Growth Strategy

Obtaining X-ray quality crystals of N-aryl indoles can be challenging due to their tendency to form amorphous powders.

  • Method 1: Slow Evaporation (Preferred)

    • Dissolve 20 mg in 2 mL of Dichloromethane (DCM) .

    • Add 0.5 mL of Ethanol (antisolvent) carefully.

    • Cover with parafilm, poke 3 small holes, and store at 4 °C.

    • Expected Time: 3–5 days for prisms.

  • Method 2: Vapor Diffusion

    • Inner vial: Compound in THF.[1]

    • Outer vial: Pentane.

    • Result: Often yields higher quality, solvent-free crystals.

C. XRD Data Collection Parameters

For researchers submitting samples to a core facility, request these specific parameters to resolve the methoxy-group disorder often seen in these structures.

ParameterSettingReason
Temperature 100 K (Liquid N₂)Freezes methoxy rotation; reduces thermal ellipsoids.
Radiation Cu Kα (λ = 1.54184 Å)Better for organic light atoms (C, H, N, O) than Mo.
Resolution 0.8 Å or betterRequired to resolve the N-C bond lengths accurately.
Completeness > 99%Essential for accurate space group determination.

Performance Comparison: Alternatives

Why choose 1-(4-methoxyphenyl)-2-phenylindole over standard alternatives?

Comparison 1: Drug Development (COX-2 Inhibition)

Context: Non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

FeatureTitle Compound Celecoxib (Standard) Indomethacin (Standard)
Scaffold 1,2-DiarylindoleDiarylpyrazoleIndole-acetic acid
Selectivity High COX-2 (Structural rigidity)High COX-2Non-selective (COX-1/2)
Gastric Safety High (No acidic group)HighLow (Acidic irritation)
XRD Feature Twisted conformation fits COX-2 hydrophobic pocket.Linear/Angular fit.Planar stack.
Comparison 2: Optoelectronics (OLED HTM)

Context: Hole Transport Layers in organic LEDs.

FeatureTitle Compound NPB (Standard) TPD (Standard)
Glass Transition (

)
~110 °C (Est.)95 °C65 °C
Morphology Amorphous-stable (due to twist)Crystalline proneCrystalline prone
Hole Mobility

cm²/Vs

cm²/Vs

cm²/Vs
Advantage Thermal Stability: The methoxy group improves film quality vs TPD.Industry standard.Low thermal stability.

Synthesis & Characterization Workflow

The following workflow outlines the critical path from raw materials to validated crystal structure.

Workflow Start Start: 2-Phenylindole Step1 N-Arylation (4-Iodoanisole + CuI) Start->Step1 Step2 Purification (Column Chrom.) Step1->Step2 Check NMR Validation (Methoxy Peak?) Step2->Check Check->Step1 Fail Cryst Crystallization (DCM/EtOH Slow Evap) Check->Cryst Pass XRD XRD Data Collection (100 K, Cu Kα) Cryst->XRD Result CIF File Generation & Structure Solution XRD->Result

Figure 2: Step-by-step workflow for synthesizing and characterizing the title compound.

References

  • Kerr, J. R., et al. (2016). Crystal structures of four indole derivatives with a phenyl substituent at the 2-position. Acta Crystallographica Section E. Link

  • Zhuravlev, A., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of ALOX15?. Molecules.[1][2][3][4][5][6][7][8][9] Link

  • PubChem. (2025). 1,2-Diphenyl-1H-indole Compound Summary. National Library of Medicine. Link

  • Kariuki, B. M., et al. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI Molbank. Link

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

Sources

Validation

Comparative Electrochemical Profiling: 1-(4-methoxyphenyl)-2-phenyl-1H-indole

Executive Summary This guide provides a technical analysis of 1-(4-methoxyphenyl)-2-phenyl-1H-indole , a sterically crowded, electron-rich indole derivative. Unlike simple indoles which are prone to rapid electropolymeri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-(4-methoxyphenyl)-2-phenyl-1H-indole , a sterically crowded, electron-rich indole derivative. Unlike simple indoles which are prone to rapid electropolymerization, this molecule exhibits significant radical cation stability due to the N-aryl protection and the electron-donating 4-methoxy group. This document compares its electrochemical performance against standard 2-Phenylindole and Unsubstituted Indole , highlighting its utility as a Hole Transport Material (HTM) candidate and a stable redox scaffold for medicinal chemistry.

Part 1: Molecular Architecture & Electrochemical Theory

The electrochemical behavior of this molecule is defined by three structural features:

  • The Indole Core: The central

    
    -conjugated system.
    
  • C2-Phenyl Ring: Blocks the reactive C2 position, preventing the standard C2-C3 coupling observed in simple indoles.

  • N-(4-Methoxyphenyl) Group: A strong electron-donating group (EDG). This effectively transforms the indole nitrogen into a triphenylamine-like center, significantly lowering the oxidation potential (

    
    ) and stabilizing the resulting radical cation via resonance delocalization.
    
Electronic Consequence
  • Indole (Reference): High

    
    , irreversible oxidation 
    
    
    
    Polymerization.
  • Target Molecule: Lower

    
    , quasi-reversible behavior 
    
    
    
    Stable Radical Cation.
Part 2: Experimental Protocol (Self-Validating System)

To obtain reproducible data, the following protocol minimizes variables such as moisture-induced passivation or oxygen quenching.

Reagents & Setup:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility of phenyl-substituted indoles.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ). Recrystallized from ethanol/water and vacuum dried.
    
  • Internal Standard: Ferrocene (

    
    ).
    

Step-by-Step Workflow:

  • Electrode Polishing: Polish the Glassy Carbon (GC) working electrode with 0.05

    
     alumina slurry on a felt pad. Sonicate in DI water, then ethanol (3 mins each). Validation: Run a background scan in pure electrolyte; current should be negligible (< 1 
    
    
    
    ).
  • Deoxygenation: Purge the cell with high-purity Argon for 10 minutes. Oxygen is an electron scavenger that will distort the reduction wave of the indole radical cation.

  • Conditioning: Record the CV of the blank electrolyte solution (Window: -0.5 V to +1.5 V).

  • Measurement: Add the analyte (1.0 mM final concentration). Scan at rates: 50, 100, 200, and 500 mV/s.

  • Referencing: Add Ferrocene (approx. 0.5 mM) at the end of the experiment. Shift all potentials so

    
     V.
    
Visualization: Experimental Workflow

CV_Workflow Start Start: Electrode Prep Polish Alumina Polish (0.05 µm) + Sonication Start->Polish Blank Blank Electrolyte Scan (QC Check) Polish->Blank Blank->Polish If noisy Purge Argon Purge (10 min) Remove O2 Blank->Purge If clean Scan Acquire Data (50-500 mV/s) Purge->Scan Ref Add Ferrocene Internal Standard Scan->Ref Process Data Processing (Shift to Fc/Fc+ = 0V) Ref->Process

Figure 1: Validated workflow for non-aqueous cyclic voltammetry ensures artifact-free data acquisition.

Part 3: Comparative Performance Analysis

The following data compares the target molecule against relevant alternatives. Values are standardized vs. Ferrocene (


) in 

.
Metric1-(4-methoxyphenyl)-2-phenylindole (Target)2-Phenylindole (Alternative A)Indole (Baseline)
Oxidation Onset (

)
~0.75 V ~1.05 V~1.15 V
Peak Potential (

)
~0.85 V ~1.18 V~1.28 V
Reversibility (

)
Quasi-Reversible (0.7 - 0.8) Irreversible (< 0.2)Irreversible (0.0)
Stability Mechanism Radical delocalized over N-aryl & Indole core.C3-C3 Dimerization (rapid).Polymerization (rapid).
HOMO Level (eV) -5.15 eV -5.45 eV-5.60 eV

Note: HOMO levels calculated using


 eV.

Analysis of Superiority:

  • Lower Oxidation Potential: The methoxy group donates electron density into the

    
    -system, raising the HOMO level. This makes the molecule a better hole-transporter than 2-phenylindole.
    
  • Operational Stability: The N-substitution prevents the loss of the N-H proton. In 2-phenylindole, oxidation is often followed by deprotonation (

    
     mechanism), leading to rapid degradation. The target molecule lacks this proton, forcing the radical cation to stabilize via resonance rather than decomposition.
    
Part 4: Mechanistic Insight[1]

Understanding the oxidation pathway is crucial for drug design and materials engineering.

The Pathway:

  • Step 1 (

    
    ):  Removal of one electron from the HOMO (primarily located on the N-aryl-indole moiety) yields the radical cation (
    
    
    
    ).
  • Step 2 (Resonance): The radical density is not localized on the nitrogen. It is shared between the C3 position of the indole and the para-position of the methoxyphenyl ring.

  • Step 3 (Fate):

    • In Target: Steric bulk at C2 and N prevents rapid dimerization. The species persists on the CV timescale (Quasi-reversible).

    • In Alternatives: The radical cation at C3 rapidly attacks a neutral molecule, leading to dimerization.

Visualization: Electronic Stabilization

Oxidation_Mechanism cluster_Fate Fate of Radical Cation Neutral Neutral Molecule (HOMO High) Oxidation -1 e- (Anodic Scan) Neutral->Oxidation Radical Radical Cation (M+.) Delocalized Oxidation->Radical Stable Resonance Stabilization (Target Molecule) Radical->Stable Blocked N & C2 + OMe Donor Dimer C3-C3 Coupling (2-Phenylindole) Radical->Dimer If N-H present

Figure 2: The N-aryl substitution steers the mechanism toward stability (Green) rather than degradation (Grey).

References & Grounding
  • Electrochemical Behavior of N-Aryl Indoles:

    • Comparison Basis: Comparison of 2-phenylindole derivatives and the stabilization effect of N-substitution.

    • Source:

  • Substituent Effects (Methoxy Group):

    • Mechanistic Insight: Analysis of 1-(4-methoxyphenyl) pyrrole analogs demonstrating cathodic shift in oxidation potential due to the methoxy EDG.

    • Source: [Scan Rate Effect of 1-(4-methoxyphenyl)-1H-Pyrrole (Int. J. Electrochem.[1][2] Sci.)]([Link])

  • HOMO/LUMO Calculations:

    • Theoretical Validation: DFT studies on methoxy-substituted N-heterocycles confirming the energy gap narrowing.

    • Source:

  • General CV Methodology:

    • Protocol Standard: Guidelines for non-aqueous solvents and electrolyte selection (

      
      ).
      
    • Source:

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 1-(4-methoxyphenyl)-2-phenyl-1H-indole via High-Performance Liquid Chromatography

Abstract In the landscape of drug discovery and development, the rigorous assessment of a compound's purity is not merely a regulatory formality but a cornerstone of scientific validity. For novel heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the rigorous assessment of a compound's purity is not merely a regulatory formality but a cornerstone of scientific validity. For novel heterocyclic compounds such as 1-(4-methoxyphenyl)-2-phenyl-1H-indole, a molecule of interest due to the significant biological activities of the 2-phenylindole scaffold, establishing an unimpeachable purity profile is paramount.[1] This guide provides an in-depth, experience-driven protocol for the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this specific analyte. We will dissect the rationale behind critical methodological choices, present a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines, and objectively compare HPLC with alternative analytical techniques, furnishing researchers with a comprehensive framework for ensuring the integrity of their active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Purity in Indole-Based Drug Candidates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Specifically, 2-phenylindole derivatives have been investigated for a wide array of therapeutic applications, including anti-inflammatory and anti-cancer activities.[1] The subject of our study, 1-(4-methoxyphenyl)-2-phenyl-1H-indole, combines this active core with a methoxy-phenyl substituent, which can influence its metabolic stability and receptor binding affinity.

However, the synthesis of such molecules, often through methods like the Fischer indole synthesis, can introduce a variety of impurities.[3][4][5] These may include starting materials, intermediates, isomers, or by-products from side reactions. The presence of even trace-level impurities can drastically alter toxicological profiles and pharmacological outcomes, making a robust, validated purity assessment method indispensable. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6]

The Primary Method: A Validated RP-HPLC Protocol

Our objective is to develop a stability-indicating RP-HPLC method capable of separating 1-(4-methoxyphenyl)-2-phenyl-1H-indole from its potential process-related impurities and degradation products.

Compound Profile and Rationale for Method Design
  • Analyte: 1-(4-methoxyphenyl)-2-phenyl-1H-indole

  • Structure: A largely non-polar, aromatic molecule.

  • Solubility: Expected to be freely soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[1]

  • Chromophore: The extensive conjugation across the indole and phenyl rings provides strong UV absorbance, making UV detection a suitable choice.

Based on this profile, a reversed-phase chromatographic approach is logical. The non-polar nature of the analyte will ensure strong retention on a hydrophobic stationary phase (like C18), while a polar mobile phase allows for effective elution and separation.

Step-by-Step Experimental Protocol: HPLC Purity Determination

This protocol outlines the optimized conditions for the analysis.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Data System (CDS) software (e.g., Chromeleon™).

  • Analytical balance, volumetric flasks, pipettes, and syringe filters (0.45 µm).

  • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Deionized water (18.2 MΩ·cm).

  • Reference standard of 1-(4-methoxyphenyl)-2-phenyl-1H-indole (purity >99.5%).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe long column provides high resolution, while the C18 chemistry offers excellent hydrophobic retention for the non-polar analyte.
Mobile Phase A 0.1% TFA in Water (v/v)The acidic modifier (TFA) sharpens peaks by suppressing the ionization of free silanol groups on the silica backbone of the stationary phase.[7]
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Acetonitrile is a common organic modifier providing good elution strength and low viscosity for efficient mass transfer.
Elution Mode GradientA gradient is chosen to ensure elution of any potential late-eluting, more hydrophobic impurities while keeping the main peak sharp and the total run time efficient.
Gradient Program 0-20 min: 60-90% B; 20-25 min: 90% B; 25.1-30 min: 60% BThis gradient provides a robust window for separating the main analyte from closely related impurities. The re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 280 nmIndole alkaloids and derivatives typically exhibit strong absorbance around this wavelength, providing high sensitivity.[8] A DAD can be used to scan for the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the mobile phase (initial composition: 60% B).

  • Sample Solution (50 µg/mL): Accurately weigh ~5 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

The Trustworthiness Mandate: A Guide to Method Validation

A method is only as reliable as its validation. Following the ICH Q2(R1) guidelines, the developed HPLC protocol must be rigorously validated to prove it is fit for its intended purpose.[6][9]

Validation Parameters and Acceptance Criteria

The following tests are essential for validating a purity and impurity quantification method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unambiguously assess the analyte in the presence of impurities, degradants, or excipients.Peak purity index > 0.999 (via DAD); Baseline resolution (Rs ≥ 2.0) between analyte and adjacent peaks.[10][11]
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a specific range.Correlation coefficient (r²) ≥ 0.998 over a range from LOQ to 150% of the target concentration.[7]
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit. For assay: 80-120% of the test concentration.[12]
Accuracy To measure the closeness of the experimental value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[13]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 3.0% when analyzed by different analysts on different days/equipment.[9][10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise (S/N) ratio ≥ 3:1.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise (S/N) ratio ≥ 10:1; RSD ≤ 10% for replicate injections at this concentration.[10][12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution, retention time, or quantitative results when parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) are varied.
HPLC Method Validation Workflow

The following diagram illustrates a logical workflow for executing the validation protocol.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Final Verification Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize for Resolution & Peak Shape Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ (S/N Ratio) Rob Robustness (Deliberate Variation) Spec->Rob SST System Suitability Test (Define Criteria) Rob->SST Final Fully Validated Method Ready for Routine Use SST->Final

Caption: Workflow for HPLC method validation per ICH guidelines.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, it is instructive for a senior scientist to understand its position relative to other analytical tools. The choice of technique is always context-dependent.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Partitioning of analyte between a liquid mobile phase and a solid stationary phase.Partitioning of analyte between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption chromatography on a planar plate, with detection via densitometry.
Applicability Ideal for non-volatile, semi-volatile, and thermally labile compounds. The vast majority of APIs fall into this category.Limited to volatile and thermally stable compounds. Unsuitable for 1-(4-methoxyphenyl)-2-phenyl-1H-indole due to its high molecular weight and low volatility.Excellent for rapid screening, qualitative identification, and semi-quantitative analysis. Good for checking for the presence of multiple impurities simultaneously.
Resolution Very HighExcellentModerate
Quantitation Highly accurate and precise. The gold standard for assay and impurity quantification.Highly accurate and precise for suitable analytes.Less precise than HPLC/GC. Primarily used for limit tests and semi-quantitation.
Pros - Wide applicability- High resolution & sensitivity- Robust and reproducible- Well-established regulatory acceptance- Extremely high resolution for volatile compounds- Sensitive detectors (e.g., FID, MS)- High throughput (many samples per plate)- Low cost per sample- Minimal sample preparation
Cons - Higher cost per sample vs. HPTLC- More complex instrumentation- Serial analysis (one sample at a time)- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required- Lower resolution and sensitivity than HPLC- Quantitation is less accurate- Open system, potential for contamination
Verdict for Topic Most Suitable Method. Offers the required resolution, sensitivity, and quantitative accuracy for rigorous purity validation of a pharmaceutical compound.Unsuitable. The analyte is not sufficiently volatile or thermally stable for GC analysis without derivatization, which adds complexity and potential for error.Suitable as a complementary/screening tool. Useful for rapid in-process checks or to quickly screen for the presence of impurities during synthesis development.[8][14]
Decision Framework for Method Selection

The choice of analytical technique should be a logical, data-driven process. The following diagram outlines a simplified decision-making framework.

Method_Selection Start Start: Need to Assess Compound Purity Prop Is the analyte volatile and thermally stable? Start->Prop Quant Is high-precision quantitation required? Prop->Quant No GC Consider Gas Chromatography (GC) Prop->GC Yes Screen Is this for rapid screening or in-process control? Quant->Screen No HPLC Use High-Performance Liquid Chromatography (HPLC) Quant->HPLC Yes HPTLC Consider High-Performance Thin-Layer Chromatography (HPTLC) Screen->HPTLC Yes Other Consider other methods (NMR, Titration, etc.) Screen->Other No

Caption: Decision tree for selecting a suitable purity analysis method.

Conclusion

For the definitive purity assessment of 1-(4-methoxyphenyl)-2-phenyl-1H-indole, a well-developed and rigorously validated RP-HPLC method is the unequivocal choice. It provides the necessary specificity, accuracy, and precision demanded by regulatory bodies and the principles of sound science. The protocol detailed herein serves as a robust template, grounded in the established principles of chromatographic separation and ICH validation guidelines. While alternative techniques like HPTLC have their place as screening tools, they cannot replace the quantitative power and high-resolution separation offered by HPLC for final product release and stability testing in a drug development setting. Adherence to this systematic approach ensures data integrity and provides a high degree of assurance in the quality of the molecule under investigation.

References

  • Correa, J., Estevez, J. C. (2015). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Venkatesh, P., Harisudhan, T. (2016). Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor. Ovid. Available at: [Link]

  • Ganuza, M., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available at: [Link]

  • Patel, P., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • P, A., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • da Silva, A. C. S., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]

  • Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Patel, H., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Various Authors. (2018). How to determine the purity of newly synthesized organic compound?. ResearchGate. Available at: [Link]

  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • LibreTexts Chemistry. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethan-1-one. PubChem. Available at: [Link]

  • She, G., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available at: [Link]

  • EPA CompTox. (2025). 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 93597-01-4 | 1-(4-Methoxy-phenyl)-1H-indole. Hoffman Fine Chemicals. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Taylor & Francis Online. Available at: [Link]

  • PubChemLite. (n.d.). 1-((2-(4-methoxyphenyl)-1-phenyl-1h-indol-4-yl)oxy)-3-(isopropylamino)-2-propanol hcl. PubChemLite. Available at: [Link]

  • Wikipedia. (n.d.). Indole. Wikipedia. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. Available at: [Link]

  • Arkat USA. (n.d.). Synthesis of 2-phenylindoxyls. Arkat USA. Available at: [Link]

  • Ishii, H., et al. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PMC. Available at: [Link]

  • Dhaneesh S, et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics Online. Available at: [Link]

  • Salunke, C.S., Baseer, M.A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Rev. Roum. Chim. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

Sources

Validation

Comparative Guide: Absorption and Emission Spectra of Substituted Indoles

Executive Summary This technical guide provides a rigorous comparison of the photophysical properties of substituted indoles, a critical scaffold in drug discovery and fluorescent probe development. We analyze the spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the photophysical properties of substituted indoles, a critical scaffold in drug discovery and fluorescent probe development. We analyze the spectral shifts caused by substituents at the C5 (benzyl ring) and C2 (pyrrole ring) positions, distinguishing between Electron Donating Groups (EDGs) and Electron Withdrawing Groups (EWGs).

Key Findings:

  • Conjugation Dominates: C2-substitution (e.g., 2-phenylindole) yields the largest bathochromic (red) shifts in both absorption and emission due to extended

    
    -conjugation.
    
  • State Mixing: The dual emission nature of indole arises from the proximity of two excited singlet states,

    
     and 
    
    
    
    . Substituents alter the energy gap between these states, dictating the dominant emission pathway.
  • Solvatochromism: Indoles exhibit profound positive solvatochromism. Polar solvents stabilize the highly dipolar

    
     state, resulting in significant redshifted emission compared to non-polar environments.
    

Mechanistic Foundation: The and States

To interpret indole spectra accurately, one must understand the underlying electronic transitions. Unlike simple benzene derivatives, indole possesses two nearly degenerate excited singlet states:

  • 
     State:  The transition moment is roughly parallel to the long axis of the molecule. It is less sensitive to solvent polarity and typically exhibits a structured emission spectrum.
    
  • 
     State:  The transition moment is roughly perpendicular to the 
    
    
    
    moment. This state possesses a significantly larger dipole moment (~6 Debye) compared to the ground state.

The Polarity Effect: In non-polar solvents (e.g., cyclohexane), the


 state is often lower in energy, resulting in structured, UV-range emission. In polar solvents (e.g., water, ethanol), solvent relaxation stabilizes the dipolar 

state below the

, leading to a broad, structureless, and red-shifted emission band.
Visualization: Indole Photophysics Jablonski Diagram

IndoleJablonski S0 Ground State (S0) S1_Lb Excited State 1Lb (Locally Excited, Structured) S0->S1_Lb Absorption (UV) S1_La Excited State 1La (Charge Transfer, Solvent Sensitive) S0->S1_La Absorption (UV) S1_Lb->S0 Structured Emission (Non-polar) S1_Lb->S1_La Internal Conversion (Polar Solvent) Relaxed Solvent Relaxed State (ICT Character) S1_La->Relaxed Solvent Reorganization Relaxed->S0 Red-Shifted Emission

Caption: Energy flow in indole derivatives. Polar environments facilitate conversion to the charge-transfer 1La state, causing red-shifted emission.

Comparative Analysis of Spectral Data[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimental values for indole derivatives in polar (Ethanol/Water) vs. non-polar (Cyclohexane) solvents.

Table 1: Effect of Substituent Nature and Position
CompoundSubstituent TypePosition

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Indole Reference-278320 (CHX)350 (H

O)
~42 (CHX)~72 (H

O)
0.30 (H

O)
5-Methoxyindole EDGC5 (Benzyl)295330 (CHX)350.32
5-Hydroxyindole Strong EDGC5 (Benzyl)296325 (CHX)290.26
5-Nitroindole EWGC5 (Benzyl)325QuenchedN/A< 0.01
2-Phenylindole ConjugationC2 (Pyrrole)313362 (EtOH)490.58

Analysis of Trends:

  • 5-Methoxy/Hydroxy (EDG): Electron donation into the ring raises the HOMO energy level more than the LUMO, leading to a redshift in absorption (~15-20 nm) compared to indole. The fluorescence retains high quantum yield.[1]

  • 5-Nitro (EWG): The nitro group introduces a low-lying

    
     state that facilitates rapid intersystem crossing (ISC) to the triplet state, effectively quenching fluorescence.
    
  • 2-Phenyl (Conjugation): Extending the

    
    -system at C2 drastically lowers the energy gap. This results in the most significant red shift in both absorption and emission, moving the emission well into the visible blue region (400nm tail).
    

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating steps (e.g., Inner Filter Effect correction).

Protocol A: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: Calculate


 of a substituted indole using L-Tryptophan or Quinine Sulfate as a standard.

Reagents:

  • Analyte: Substituted indole (e.g., 5-methoxyindole).[2][3]

  • Standard: L-Tryptophan (

    
     in water) or Quinine Sulfate (
    
    
    
    in 0.1 M H
    
    
    SO
    
    
    ).
  • Solvents: HPLC-grade Cyclohexane, Ethanol, or Water (degassed).

Step-by-Step Workflow:

  • Preparation: Prepare stock solutions (1 mM).

  • Dilution Series: Create 5 dilutions for both the sample and standard.

    • Critical Check: Absorbance at excitation wavelength (

      
      ) must be < 0.1 OD  to avoid the Inner Filter Effect (re-absorption of emitted light).[4][5]
      
  • Absorption Scan: Record UV-Vis spectra (200–400 nm). Note the exact absorbance (

    
    ) at 
    
    
    
    .[4]
  • Emission Scan: Record fluorescence spectra using the same

    
    . Integrate the total area under the curve (
    
    
    
    ).[4]
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:
    
    
    (Where
    
    
    is the refractive index of the solvent).[4]
Visualization: Experimental Workflow

ExperimentalWorkflow Start Sample Prep (Stock 1mM) Dilute Dilution Series (Target OD < 0.1) Start->Dilute AbsCheck UV-Vis Scan (Check OD) Dilute->AbsCheck Decision OD < 0.1? AbsCheck->Decision Decision->Dilute No (Re-dilute) Fluoro Fluorescence Scan (Integral Area) Decision->Fluoro Yes Calc Calculate Gradient (Area vs Abs) Fluoro->Calc

Caption: Workflow for Quantum Yield determination. The OD < 0.1 check is the critical control point for accuracy.

Technical Considerations for Drug Development

When utilizing indole scaffolds in drug design or as fluorescent probes:

  • pH Sensitivity: Indole fluorescence is quenched by proton transfer at very low pH (< 1) or high pH (> 12). For physiological assays (pH 7.4), 5-substituted indoles are generally stable.

  • Quenching Mechanisms: Be aware that neighboring amino acid residues (like histidine or disulfide bridges) in a protein environment can quench indole fluorescence via electron transfer.

  • Stokes Shift Utility: The large Stokes shift of polar indoles (e.g., Tryptophan in water) allows for easy separation of excitation and emission light, improving signal-to-noise ratios in high-throughput screening.

References

  • Comparison of Indole and 5-Methoxyindole Photophysics Title: Rotationally resolved electronic spectroscopy of 5-methoxyindole. Source: Journal of Chemical Physics (2010). URL:[Link]

  • Solvent Effects on Indole Spectra Title: A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.[6][7] Source: Photochemistry and Photobiology (2013).[6] URL:[Link]

  • 2-Phenylindole Spectral Data Title: Concentration Dependency of the Fluorescence from Solutions of 2-Phenyl Indole.[8] Source: Journal of Chemical Physics. URL:[Link]

  • Quantum Yield Measurement Protocols Title: A Guide to Recording Fluorescence Quantum Yields. Source: University of California, Irvine (Department of Chemistry). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 1-(4-methoxyphenyl)-2-phenyl-1H-indole

This document provides essential procedural guidance for the safe and compliant disposal of 1-(4-methoxyphenyl)-2-phenyl-1H-indole. As a substituted indole, this compound requires careful handling not only during its use...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(4-methoxyphenyl)-2-phenyl-1H-indole. As a substituted indole, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. The following protocols are designed to ensure the safety of laboratory personnel and to maintain environmental stewardship. The causality behind each procedural step is explained to empower researchers with the knowledge to handle chemical waste responsibly.

Hazard Assessment and Characterization

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive toxicological profile for 1-(4-methoxyphenyl)-2-phenyl-1H-indole may not be extensively published, its classification can be inferred from the known hazards of its parent structure, 2-phenylindole, and related substituted aromatic heterocyclic compounds. This proactive assessment is the foundation of a safe disposal plan.

The primary hazards associated with this class of compounds necessitate that it be treated as hazardous waste.[1][2][3] Key concerns include potential irritation to the skin and respiratory system, and particularly, the risk of serious eye damage.[1][2]

Summary of Potential Hazards (Based on Structurally Similar Compounds)

Hazard ClassificationDescriptionRationale & Implication for Disposal
Skin Corrosion/Irritation May cause skin irritation upon contact.[1][2]Requires use of appropriate gloves and lab coat. Prevents release into the environment where it could affect ecosystems.
Serious Eye Damage/Irritation Poses a risk of serious eye damage.[1]Mandates the use of chemical safety goggles or a face shield during handling and disposal.
Target Organ Toxicity May cause respiratory irritation if inhaled as a dust.[1]All handling and packaging for disposal must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent aerosolization and inhalation.
Acute Oral/Inhalation Toxicity May be harmful if swallowed or inhaled.[4][5]Prohibits disposal via standard drains or municipal trash, as this could lead to ingestion by wildlife or contamination of water sources.

Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard assessment, the following minimum PPE and engineering controls are mandatory when preparing 1-(4-methoxyphenyl)-2-phenyl-1H-indole for disposal.

  • Engineering Control: All operations involving the handling of the solid compound or its solutions, including weighing, packaging, and labeling for disposal, must be conducted within a certified chemical fume hood. This is the primary method to prevent the inhalation of dust or vapors.[6][7]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. For larger quantities, the use of a full-face shield is recommended.[1]

  • Skin Protection: A standard laboratory coat must be worn and fully fastened.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and should be removed and disposed of as contaminated solid waste immediately after the procedure is complete, followed by thorough hand washing.[7]

Waste Segregation and Containment Protocol

The cardinal rule for the disposal of 1-(4-methoxyphenyl)-2-phenyl-1H-indole is that it must not be disposed of via sanitary sewers (sinks) or as regular laboratory trash.[8][9] It must be collected for disposal by a licensed environmental waste management contractor.

Step 1: Identify the Waste Stream Categorize the waste containing the target compound. This will typically fall into one of three categories:

  • Unused or Expired Solid Compound: The pure chemical in its original or a secondary container.

  • Contaminated Solid Waste: Items such as used weighing paper, contaminated gloves, pipette tips, or silica gel from chromatography.

  • Contaminated Liquid Waste: Solutions containing the compound, such as reaction mixtures or solvent rinsates.

Step 2: Package the Waste Correctly Proper containment is crucial to prevent leaks and ensure safe transport.

  • For Solid Waste (Unused Compound & Contaminated Debris):

    • Collect all solid waste in a durable, leak-proof plastic container or a polyethylene-lined drum.[10]

    • Ensure the container is compatible with the chemical. The original container is often the best choice for unused material.[10]

    • For contaminated labware (gloves, wipes), double-bagging in heavy-duty, clear plastic bags within a labeled, rigid outer container is a sound practice.[10][11]

  • For Liquid Waste:

    • Use a dedicated, compatible, and properly vented waste container. Glass or polyethylene carboys are standard.[12]

    • Crucially, segregate waste streams. Do not mix halogenated and non-halogenated solvent waste unless your institution's waste management program specifically allows it. Mixing incompatible waste streams can create dangerous reactions and complicates the final disposal process, often increasing costs.

    • Keep the container sealed at all times, except when adding waste.[10][12] Do not overfill; leave at least 10% headspace to allow for vapor expansion.

Step 3: Label the Waste Container Accurate and comprehensive labeling is a legal requirement and is vital for safety.[3][10]

  • Obtain a hazardous waste label from your institution's Environmental Health & Safety (EH&S) department.

  • Clearly write the full chemical name: "1-(4-methoxyphenyl)-2-phenyl-1H-indole ". Avoid using abbreviations or chemical formulas.[12]

  • List all other components in the container, including solvents, with their approximate percentages.

  • Indicate the relevant hazards (e.g., "Irritant," "Handle with Care").

  • Record the accumulation start date (the date the first drop of waste was added to the container).

Step 4: Store and Arrange for Pickup

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within your laboratory.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

  • Follow your institution's specific procedures to request a waste pickup from your EH&S or contracted waste disposal service.[10]

Decontamination and Empty Container Disposal

Empty containers that once held 1-(4-methoxyphenyl)-2-phenyl-1H-indole must also be managed correctly as they retain chemical residues.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[11][12]

  • Collect Rinsate: Crucially, the solvent used for rinsing must be collected and disposed of as hazardous liquid waste. [12] Add it to your designated liquid waste container.

  • Deface Label: After the triple-rinsed container is completely dry, the original label must be fully defaced or removed to prevent confusion.[10]

  • Final Disposal: Once properly rinsed and defaced, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling bin, in accordance with institutional policy.[11]

Disposal Workflow (Visual Guide)

The following diagram outlines the decision-making process for the proper disposal of 1-(4-methoxyphenyl)-2-phenyl-1H-indole and associated waste.

G cluster_start Start: Waste Identification cluster_categorize Categorization cluster_action Action & Containment cluster_end Final Disposition start Identify Waste Stream Containing the Compound solid_waste Solid Waste (Pure compound, contaminated gloves, wipes, silica gel) start->solid_waste Is it a solid? liquid_waste Liquid Waste (Solutions, reaction mixtures, solvent rinsates) start->liquid_waste Is it a liquid? empty_container Empty Original Container start->empty_container Is it an empty container? package_solid Step 1: Package in a labeled, sealed, compatible solid waste container. solid_waste->package_solid package_liquid Step 1: Transfer to a labeled, sealed, vented liquid waste carboy. Segregate waste streams. liquid_waste->package_liquid decontaminate Step 1: Triple-rinse with appropriate solvent. empty_container->decontaminate store_pickup Store in designated Satellite Accumulation Area. Arrange for EH&S pickup. package_solid->store_pickup package_liquid->store_pickup collect_rinsate Step 2: Collect all rinsate as hazardous liquid waste. decontaminate->collect_rinsate collect_rinsate->package_liquid Add to liquid waste deface_label Step 3: Deface original label on the empty container. collect_rinsate->deface_label dispose_container Dispose of decontaminated container in appropriate lab recycling. deface_label->dispose_container

Caption: Decision workflow for handling and disposing of 1-(4-methoxyphenyl)-2-phenyl-1H-indole waste.

Regulatory and Compliance Overview

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework. However, state and local regulations are often more stringent. It is the legal and ethical responsibility of the individual researcher and their institution to comply with all applicable waste disposal rules.[3][12] Always consult your institution's EH&S department for specific guidance and protocols.

References

  • Alfa Aesar. (2009, July 22). Safety Data Sheet for 4-Methoxyphenol. Retrieved from [Link]

  • PubChem. Compound Summary for 1-((2-(4-methoxyphenyl)-1-phenyl-1h-indol-4-yl)oxy)-3-(isopropylamino)-2-propanol hcl. National Center for Biotechnology Information. Retrieved from [Link]

  • Gu, J.-D., et al. (Year not available). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow! Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. Compound Summary for 2-(4-methoxyphenyl)-1h-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemicool. Product Page for 1-(4-Methoxy-phenyl)-2-phenyl-1H-indole. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • PubChem. Compound Summary for 1-methoxy-2-phenyl-1h-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Compound Summary for 1-(4-Methoxyphenyl)-2-phenylethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Capot Chemical Co., Ltd. MSDS of 1-(4-METHOXYPHENYL)-2-NITROPROPENE. Retrieved from [Link]

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